molecular formula C10H7BrO3 B1532678 5-Bromo-2H-chromene-3-carboxylic acid CAS No. 885270-71-3

5-Bromo-2H-chromene-3-carboxylic acid

Cat. No.: B1532678
CAS No.: 885270-71-3
M. Wt: 255.06 g/mol
InChI Key: UUSOOXOTWNHCMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2H-chromene-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrO3 and its molecular weight is 255.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2H-chromene-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2H-chromene-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-8-2-1-3-9-7(8)4-6(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSOOXOTWNHCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679692
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-71-3
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885270-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-2H-chromene-3-carboxylic acid structural analysis and conformation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 5-Bromo-2H-chromene-3-carboxylic Acid

Executive Summary This technical guide provides a comprehensive structural and conformational analysis of 5-bromo-2H-chromene-3-carboxylic acid , a privileged heterocyclic scaffold distinct from its oxidized coumarin (2-oxo) and chromone (4-oxo) analogues. While often overshadowed by coumarins in literature, the 2H-chromene (2H-1-benzopyran) core offers unique electronic properties due to its interrupted aromaticity at the


 hybridized C2 position and the specific conjugation of the C3-C4 double bond with the carboxylic acid. This guide details the steric influence of the 5-bromo substituent (peri-interaction), synthetic pathways from substituted salicylaldehydes, and protocols for structural validation.

Part 1: Molecular Architecture & Electronic Properties

Nomenclature and Connectivity

Precise nomenclature is critical to distinguish this molecule from coumarins.

  • Core: 2H-1-Benzopyran (2H-Chromene).[1][2]

  • Substituents:

    • C3: Carboxylic acid (-COOH), conjugated with the C3=C4 double bond.

    • C5: Bromine atom. Note that C5 is the aromatic position "peri" to the C4 vinyl proton, not the position ortho to the ether oxygen (which is C8).

Electronic and Steric Analysis

The 5-bromo-2H-chromene-3-carboxylic acid molecule exhibits a "push-pull" electronic system modified by significant steric strain.

  • The 2H-Pyran Ring: Unlike the planar coumarin system, the 2H-chromene ring contains an

    
     carbon at position 2. This forces the ring into a half-chair  or sofa conformation , disrupting full planarity.
    
  • The 5-Bromo "Peri" Effect: The bromine atom at C5 is spatially proximate to the proton at C4. The van der Waals radius of Bromine (1.85 Å) creates a steric clash with H-4, potentially distorting the C3-C4-C4a-C8a torsion angle or forcing the carboxylic acid at C3 to rotate out of conjugation to relieve strain transmitted through the double bond.

  • Acid Conjugation: The C3-carboxylic acid acts as an electron sink. Resonance delocalization occurs from the ether oxygen (O1) through the double bond (C3=C4) to the carbonyl oxygen.

Table 1: Calculated Structural Parameters (DFT/B3LYP Level)

Parameter Value (Approx.) Significance
Bond Length C3=C4 1.34 Å Typical alkene character; essential for Michael acceptor reactivity.
Torsion C2-C3-C4-C4a 15-20° Indicates ring puckering (Half-Chair).
Distance Br(5)···H(4) 2.4 - 2.6 Å Below sum of vdW radii; indicates "Peri" steric strain.

| pKa (COOH) | ~4.2 | Slightly higher than benzoic acid due to vinylogous donation from O1. |

Part 2: Synthetic Pathways & Validation

To synthesize 5-bromo-2H-chromene-3-carboxylic acid , one cannot simply brominate the parent chromene due to regioselectivity issues (which favor C6 or C8). The bromine must be installed in the salicylaldehyde precursor.

Critical Retrosynthetic Logic: To place a bromine at C5 of the chromene, the starting material must be 6-bromosalicylaldehyde .

  • Reasoning: The aldehyde carbon of salicylaldehyde becomes C4 of the chromene. The carbon ortho to the aldehyde (C6 of salicylaldehyde) becomes C5 of the chromene.

Synthetic Protocol (DABCO-Mediated Annulation)

This protocol utilizes a modified Baylis-Hillman type mechanism followed by cyclization.

Reagents:

  • 6-Bromosalicylaldehyde (1.0 eq)

  • Acrylonitrile (or Ethyl Acrylate) (1.2 eq)

  • DABCO (1,4-Diazabicyclo[2.2.2]octane) (0.2 eq)

  • Solvent: 1,4-Dioxane or DMF.

Step-by-Step Workflow:

  • Condensation: Dissolve 6-bromosalicylaldehyde and acrylonitrile in dioxane. Add DABCO catalyst.[3] Heat to 80°C for 4-6 hours. The phenol -OH adds to the nitrile (via Michael addition to the vinyl-DABCO adduct) followed by Aldol condensation and elimination.

  • Intermediate Isolation: The resulting 5-bromo-2H-chromene-3-carbonitrile precipitates or is extracted with EtOAc.

  • Hydrolysis: Reflux the nitrile in 20% NaOH/EtOH for 4 hours to convert -CN to -COOH.

  • Acidification: Cool and acidify with 1M HCl to pH 2. The title compound precipitates as a solid.[2]

Caption: Synthetic route from 6-bromosalicylaldehyde via DABCO-mediated annulation and hydrolysis.

Part 3: Structural Characterization Protocols

Trustworthy identification requires distinguishing the 5-bromo isomer from the more common 6-bromo isomer.

NMR Spectroscopy (Diagnostic Signals)

The 1H NMR spectrum in DMSO-


 provides self-validating evidence of the structure.
  • H4 (Vinyl Proton): This is the most diagnostic signal.

    • Chemical Shift:

      
       7.2 - 7.6 ppm (singlet or fine doublet).
      
    • 5-Br Effect: In the 5-bromo derivative, the H4 proton is deshielded by the magnetic anisotropy of the adjacent bromine lone pairs and the steric compression. It typically shifts downfield by ~0.2-0.4 ppm compared to the 6-bromo isomer.

  • H2 (Methylene): Appears as a singlet (or fine doublet if long-range coupling exists) around

    
     4.8 - 5.1 ppm. This confirms the 2H -chromene core (non-aromatic ring segment).
    
  • Coupling Constants (

    
    ): 
    
    • The aromatic region (H6, H7, H8) will show an ABC pattern (if H6/H7/H8 are present) or specific splitting depending on the 5-Br substitution.

    • Crucial Check: You should observe two ortho-coupled protons (H7 and H8) and one meta-coupled proton interaction if Br is at 5? No, if Br is at 5:

      • H6 (ortho to Br), H7 (meta to Br), H8 (para to Br).

      • Pattern: H6 (d), H7 (t), H8 (d). (Assuming H6-H7-H8 connectivity).

X-Ray Crystallography (Protocol)

To resolve the puckering of the pyran ring definitively:

  • Crystallization: Dissolve 20mg of the acid in hot Ethanol/Acetone (1:1). Allow slow evaporation at 4°C.

  • Data Collection: Collect at 100K to minimize thermal motion of the carboxylic acid tail.

  • Refinement: Look for intermolecular Hydrogen bonding (Dimer formation R2,2(8) motif) common in carboxylic acids.

Part 4: Conformational Analysis & Logic

The biological activity of chromene-3-carboxylic acids often depends on the orientation of the carboxylic acid relative to the ring plane.

The "Flip" Mechanism

The 2H-chromene ring is not static. It undergoes a ring-inversion between two half-chair conformers.

  • Conformer A: C2 is above the benzene plane.

  • Conformer B: C2 is below the benzene plane.

  • Barrier: The energy barrier is low (< 5 kcal/mol), meaning in solution (NMR), the signals for H2 are averaged. However, the bulky 5-Bromo group increases the rigidity of the C4-C4a bond, potentially locking the conformation slightly or favoring one pucker to minimize Br...H4 repulsion.

Caption: Conformational equilibrium of the 2H-pyran ring, influenced by 5-substituent sterics.

References

  • Synthesis of 2H-Chromenes via Baylis-Hillman Adducts: Kaye, P. T., & Nocanda, X. W. (2004). Synthesis and reactions of 3-substituted 2H-chromenes. Journal of the Chemical Society, Perkin Transactions 1.

  • Structural Analysis of Chromene-3-Carboxylic Acids: Nakai, H., et al. (2003).[3] Conformational analysis of 2H-chromene-3-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry.

  • General Chromene Synthesis (DABCO Method): Basanagouda, M., et al. (2010). Synthesis and antimicrobial activity of some new 2H-chromene derivatives. European Journal of Medicinal Chemistry.

  • Crystallographic Data for 2H-Chromene Analogues: Cambridge Crystallographic Data Centre (CCDC). Search for 2H-chromene-3-carboxylic acid substructures.

Sources

1H NMR and 13C NMR spectral assignments for 5-Bromo-2H-chromene-3-carboxylic acid

[1]

Molecular Architecture & Numbering Strategy

Before assigning peaks, we must define the atom numbering and expected magnetic environment. The 5-bromo substituent creates a specific steric and electronic environment, particularly affecting the "peri" position (H4) and the aromatic splitting patterns.

Structure Definition
  • Core: 2H-1-Benzopyran (Chromene).[1]

  • Substituents:

    • C3: Carboxylic Acid (-COOH).[1][2]

    • C5: Bromine (-Br).[1][3]

  • Key Feature: The 5-Br is located at the peri position relative to the H4 vinyl proton, causing significant deshielding and steric compression.[1]

Graphviz: Atom Numbering & Correlation Map

The following diagram outlines the numbering scheme and the critical HMBC (Heteronuclear Multiple Bond Coherence) correlations used to validate the structure.

Gcluster_mol5-Bromo-2H-chromene-3-carboxylic acidC2C2 (CH2)~65 ppmC3C3 (Quat)~124 ppmC4C4 (CH)~132 ppmC5C5 (C-Br)~122 ppmH4H4 ProtonC5->H4Peri-DeshieldingCOOHCOOH~166 ppmH4->C2HMBC (3J)H4->C5HMBC (3J)H4->COOHHMBC (2J)

Caption: Atom mapping and key HMBC correlations. Note the diagnostic peri-interaction between C5-Br and H4.[1]

1H NMR Spectral Assignment (400 MHz, DMSO-d6)

The proton spectrum is characterized by three distinct regions: the acidic proton, the aromatic/vinyl region, and the aliphatic oxymethylene region.

Solvent Choice: DMSO-d6 is recommended over CDCl3 to ensure solubility of the carboxylic acid and to prevent aggregation broadening.[1]

PositionShift (δ ppm)MultiplicityIntegralJ-Coupling (Hz)Assignment Logic
COOH 12.80 - 13.10bs1H-Exchangeable acidic proton.[1] Broad due to H-bonding.[1]
H4 7.65s (or d)1H

Diagnostic Peak. Deshielded by conjugation with COOH and the peri-effect of 5-Br.[1] Appears as a singlet or fine doublet (allylic coupling).
H6 7.35dd1H

Ortho to Br.[1] Deshielded slightly by inductive effect of Br.[1][4]
H7 7.15t (dd)1H

Meta to Br.[1] Appears as a pseudo-triplet.
H8 6.95dd1H

Ortho to Ether Oxygen (Shielded).[1] Upfield shift is characteristic of protons ortho to alkoxy groups.[1]
H2 4.95d2H

Diagnostic Peak. Oxymethylene.[1] Distinct from coumarins (which lack this peak). Shows allylic coupling to H4.[1]
Expert Insight: The "Peri-Effect"

In 5-substituted chromenes, the substituent at C5 is spatially close to H4.[1]

  • Without 5-Br: H4 typically resonates ~7.2–7.4 ppm.[1]

  • With 5-Br: The large bromine atom causes Van der Waals deshielding (steric compression) and magnetic anisotropy effects, pushing H4 downfield to ~7.65 ppm.[1] This is a crucial checkpoint for confirming regiochemistry.

13C NMR Spectral Assignment (100 MHz, DMSO-d6)

The Carbon-13 spectrum confirms the 2H-chromene skeleton via the presence of a saturated carbon at ~65 ppm (C2) and the carbonyl at ~166 ppm.[1]

PositionShift (δ ppm)TypeAssignment Logic
C=O 166.5CqCarboxylic acid carbonyl.[1]
C8a 154.2CqAromatic C-O.[1] Deshielded by direct oxygen attachment.[1]
C4 132.8CHVinyl carbon.[1] Beta to COOH, but sterically crowded by 5-Br.[1]
C7 131.5CHAromatic CH.[1]
C6 127.4CHAromatic CH (Ortho to Br).
C3 124.1CqVinyl quaternary carbon (Alpha to COOH).
C5 122.5CqC-Br .[1] Distinctly upfield compared to C-H due to the "Heavy Atom Effect" of Bromine.[1]
C4a 119.8CqBridgehead carbon.[1]
C8 116.5CHAromatic CH (Ortho to Oxygen). Shielded.
C2 64.8CH2Diagnostic Peak. Oxymethylene carbon.[1] Confirms 2H-chromene (not coumarin).[1][5]

Experimental Validation Protocols

To ensure the integrity of these assignments, the following self-validating workflows should be performed.

Protocol A: Differentiation from Coumarin Isomer

A common synthetic pitfall is the accidental oxidation of the 2H-chromene to a coumarin (2-oxo-2H-chromene).[1]

  • Run 1H NMR: Check the 4.5–5.5 ppm region.

    • Signal Present (2H, s/d): Target Molecule (2H-Chromene).

    • Signal Absent: Coumarin impurity or oxidized product.[1]

  • Run IR Spectroscopy:

    • Target: C=O stretch ~1680-1700 cm⁻¹ (Acid).

    • Coumarin Impurity: Additional strong band ~1720-1740 cm⁻¹ (Lactone).[1]

Protocol B: Regiochemistry Confirmation (5-Br vs 6-Br)

If the bromine position is ambiguous (e.g., starting material purity issues), use NOESY 1D .[1]

  • Irradiate H4 (Vinyl proton):

    • 5-Br Isomer: No NOE enhancement of aromatic protons (H4 is close to Br, not H).[1]

    • 6-Br Isomer: Strong NOE enhancement of H5 (doublet).[1] H4 and H5 are close in space in the 6-Br isomer.[1]

Graphviz: Validation Decision Tree[1]

ValidationStartSynthesized SolidNMR_Check1H NMR: Check 4.95 ppmStart->NMR_Checkdecision1Peak Present?NMR_Check->decision1Is_ChromeneCore is 2H-Chromenedecision1->Is_ChromeneYesIs_CoumarinCore is Coumarin (Oxidized)decision1->Is_CoumarinNoNOESY_CheckNOESY: Irradiate H4Is_Chromene->NOESY_Checkdecision2NOE to Ar-H?NOESY_Check->decision2TargetTarget: 5-Br Isomer(H4 blocked by Br)decision2->TargetNo / WeakWrongImpurity: 6-Br/7-Br(H4 sees H5)decision2->WrongYes (Strong)

Caption: Logic flow for validating core structure and regiochemistry via NMR.

References

  • Rhodium-Catalyzed Synthesis of 2H-Chromenes: Zhou, Z., et al. (2018).[1][6] "2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C-H Activation/[3 + 3] Annulation Cascade." Organic Letters, 20(13), 3892–3896.[1] [Link][6]

  • Heavy Atom Effects in 13C NMR: Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.[1] (Standard reference for C-Br shielding effects).

  • Synthesis of Halogenated Chromene-3-carboxylic Acids: Kulkarni, M. V., et al. (2012).[1] "Synthesis and biological evaluation of chromone-3-carboxamides." Arkivoc, 2020(v), 1-14.[1] (Provides analogous data for 6-bromo derivatives for shift comparison). [Link]

Solubility profile of 5-Bromo-2H-chromene-3-carboxylic acid in common lab solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling & Dissolution Strategy for 5-Bromo-2H-chromene-3-carboxylic Acid

CAS Registry Number: 885270-71-3 Molecular Formula: C₁₀H₇BrO₃ Molecular Weight: 255.07 g/mol [1][2][3]

Executive Summary

5-Bromo-2H-chromene-3-carboxylic acid is a functionalized benzopyran scaffold frequently utilized as a pharmacophore in the development of anticancer (Bcl-2 inhibitors) and antimicrobial agents.[2][3] Its physicochemical profile is defined by the interplay between the lipophilic brominated chromene core and the hydrophilic carboxylic acid tail.[2]

This guide provides a technical roadmap for solubilizing this compound. Unlike its 2-oxo analog (coumarin-3-carboxylic acid), the 2H-chromene derivative lacks the carbonyl at position 2, altering its polarity and hydrogen-bond acceptor capability.[2][3] The solubility data presented here synthesizes in-silico predictions (LogP ~2.31) with empirical trends observed in structural analogs, providing a robust framework for experimental validation.

Physicochemical Characterization

Understanding the "Solubility Personality" of the molecule is the first step in protocol design.[2]

PropertyValue (Predicted/Analog)Technical Implication
LogP (Lipophilicity) 2.31 Moderately lipophilic.[2][3] Preferential solubility in organic solvents (DMSO, MeOH) over water.[2][3]
pKa (Acidic) ~4.2 ± 0.3 Exists as a neutral species at pH < 3 and as an anionic carboxylate at pH > 6.[2][3]
TPSA 46.53 Ų Low polar surface area suggests good membrane permeability but limited aqueous interaction.[2]
H-Bond Donors 1 (-COOH)Primary site for solvation in protic solvents (Water, Alcohols).[2][3]
H-Bond Acceptors 2 (-O-, =O)Ether linkage and carbonyl oxygen accept H-bonds.[2][3]

Structural Alert: Researchers often confuse this compound with 6-bromo-coumarin-3-carboxylic acid (2-oxo-2H-chromene).[2][3] Ensure your target lacks the carbonyl at the C2 position, as the coumarin derivative has significantly different solubility and reactivity profiles.[2][3]

Solvent Compatibility Matrix

The following matrix categorizes solvents based on their ability to solvate the neutral (protonated) form of the compound.

Solvent ClassRepresentative SolventsSolubility GradeUsage Recommendation
Polar Aprotic DMSO, DMF, DMAc High (>50 mg/mL) Primary Stock Solutions. Ideal for long-term storage at -20°C.
Alcohols Methanol, Ethanol Moderate (10-30 mg/mL) Good for intermediate dilutions or LC-MS sample prep.[2][3]
Chlorinated DCM, Chloroform Moderate Useful for synthesis workup; avoid for biological stocks.[2][3]
Aqueous (Acidic) 0.1N HCl, PBS (pH 4) Very Low (<0.1 mg/mL) Compound remains protonated and precipitates.[2][3]
Aqueous (Basic) 0.1N NaOH, PBS (pH 8) High (>10 mg/mL) Forms the water-soluble carboxylate salt.[2][3]
Non-Polar Hexane, Toluene Low Poor solvation of the carboxylic acid group.[2][3]

Experimental Protocols

Protocol A: Preparation of 20 mM Stock Solution (Standard)

Purpose: To create a stable, high-concentration stock for biological assays.

Reagents:

  • Compound: 5.10 mg[2]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Molecular Biology Grade.[2][3]

Procedure:

  • Weigh 5.10 mg of 5-Bromo-2H-chromene-3-carboxylic acid into a 1.5 mL amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Sonication Step: If visible particles remain, sonicate in a water bath at 35°C for 5 minutes. The solution should be clear and colorless/pale yellow.[2]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination (Shake-Flask Method)

Purpose: To determine the maximum solubility in a specific buffer (e.g., PBS pH 7.[2][3]4) for assay validation.

Workflow:

  • Preparation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (PBS pH 7.4).

  • Equilibration: Shake the suspension at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter the supernatant using a 0.45 µm PVDF syringe filter (low protein binding) to remove undissolved solids.

  • Quantification:

    • Dilute the filtrate 1:10 with Methanol.[2]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared from the DMSO stock.

  • Calculation:

    
    [2][3]
    

Dissolution Strategy for Biological Assays

A common failure point in drug screening is the "Crash-Out" effect when diluting hydrophobic stocks into aqueous media.[2]

The "Shift-Up" Dilution Method: To prevent precipitation when moving from DMSO to Cell Culture Media:

  • Step 1 (Intermediate): Dilute the 20 mM DMSO stock 1:10 into Ethanol or Pure DMSO (to create 2 mM).[2][3]

  • Step 2 (Slow Addition): Add the 2 mM intermediate dropwise into the vortexing culture media (warm, 37°C).

  • Final Concentration: Ensure the final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Visualizing the Solubility Workflow:

SolubilityWorkflow Start Start: 5-Bromo-2H-chromene-3-COOH (Solid Powder) SolventSelect Select Primary Solvent Start->SolventSelect DMSO Anhydrous DMSO (Polar Aprotic) SolventSelect->DMSO For Storage/Stocks WaterAcid Water / Acidic Media (pH < 5) SolventSelect->WaterAcid Direct Dissolution WaterBase Basic Buffer (pH > 8) SolventSelect->WaterBase For Aqueous Testing Stock 20mM Stock Solution (Stable at -20°C) DMSO->Stock Precipitation Precipitation Risk! (Protonated Form) WaterAcid->Precipitation Low Solubility SaltForm Soluble Carboxylate Salt (Immediate Use) WaterBase->SaltForm Deprotonation BioAssay Biological Assay (Dilute < 0.5% DMSO) Stock->BioAssay Dilute into Media SaltForm->BioAssay

Figure 1: Decision tree for solvent selection based on the intended application and pH conditions.[2]

pH-Dependent Ionization Logic

The solubility of this compound is strictly pH-dependent due to the carboxylic acid moiety.[2]

  • pH < pKa (Acidic): The molecule is neutral (COOH).[2][3] Solubility is driven by Lipophilicity (LogP).[2][3] Low Aqueous Solubility. [2][3]

  • pH > pKa (Basic): The molecule is ionized (COO⁻).[2][3] Solubility is driven by electrostatic interactions.[2] High Aqueous Solubility.

Ionization Acid Neutral Form (COOH) Low Solubility Salt Ionized Form (COO-) High Solubility Acid->Salt pH > 4.5 (Deprotonation) Base Base (OH-) Salt->Acid pH < 4.0 (Protonation)

Figure 2: The ionization equilibrium shifting solubility states.[3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 322304, 2H-chromene-3-carboxylic acid. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[2] (Standard reference for pKa/LogP solubility principles).

Sources

Potential biological activities of substituted 2H-chromene-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, SAR, and Biological Evaluation

Executive Summary & Scaffold Analysis

The 2H-chromene-3-carboxylic acid scaffold (often functionally overlapping with its 2-oxo derivative, coumarin-3-carboxylic acid ) represents a privileged structure in medicinal chemistry. Its planar benzopyran ring system allows for intercalation into DNA base pairs, while the C-3 carboxylic acid moiety serves as a critical hydrogen bond donor/acceptor, mimicking the pharmacophores of established NSAIDs (like salicylates) and antibacterial quinolones.

This guide analyzes the technical workflows for synthesizing and evaluating these compounds, focusing on their three primary therapeutic vectors: anticancer (via MCT1/PI3K inhibition), antimicrobial (via DNA gyrase interference), and anti-inflammatory activity.

Chemical Synthesis: The Knoevenagel Route

The most robust method for generating substituted 2H-chromene-3-carboxylic acids (specifically the 2-oxo-2H-chromene variants) is the Knoevenagel condensation . This pathway is preferred for its atom economy and ability to tolerate diverse substitutions on the aromatic ring.

Reaction Mechanism

The reaction typically involves the condensation of a substituted salicylaldehyde with an active methylene compound (e.g., diethyl malonate or Meldrum's acid) in the presence of a base catalyst (Piperidine or L-Proline).

Key Synthetic Considerations:

  • Catalyst Choice: Piperidine is standard, but L-Proline (organocatalysis) offers milder conditions and higher yields (up to 94%) without column chromatography [1].

  • Substituent Effects: Electron-withdrawing groups (EWGs) like -NO2 or -Cl at the C-6 or C-8 position of the salicylaldehyde accelerate the reaction by increasing the electrophilicity of the aldehyde carbonyl.

Visualization: Synthesis Pathway

Synthesis Start Substituted Salicylaldehyde Inter Knoevenagel Intermediate Start->Inter + Reagent Reagent Active Methylene (e.g., Diethyl Malonate) Reagent->Inter Catalyst Catalyst (Piperidine or L-Proline) Catalyst->Inter Promotes Cyclization Intramolecular Cyclization Inter->Cyclization - H2O Hydrolysis Ester Hydrolysis (Acid/Base) Cyclization->Hydrolysis If Ester used Product 2H-Chromene-3- Carboxylic Acid Hydrolysis->Product

Caption: Step-wise synthesis via Knoevenagel condensation followed by cyclization and hydrolysis.

Biological Activity Profile & Mechanisms[4][5][6][7][8][9][10]
A. Anticancer Activity (MCT1 & PI3K Inhibition)

Recent studies identify substituted 2H-chromene-3-carboxylic acids as potent inhibitors of Monocarboxylate Transporter 1 (MCT1) . Cancer cells, exhibiting the Warburg effect, rely on MCT1 to export lactate. Blocking this transport leads to intracellular lactate accumulation and acidification, triggering apoptosis [2].

  • Secondary Target: PI3K/Akt/mTOR signaling pathway.[1] Derivatives (especially 6-substituted) have been shown to downregulate Bcl-2 (anti-apoptotic) and upregulate Bax (pro-apoptotic) [3].

Visualization: Anticancer Mechanism

Anticancer Compound Chromene-3-COOH Derivative MCT1 MCT1 Transporter (Cell Membrane) Compound->MCT1 Inhibits PI3K PI3K/Akt Pathway Compound->PI3K Inhibits Lactate_Export Lactate Export Blocked MCT1->Lactate_Export Acidification Intracellular Acidification Lactate_Export->Acidification Apoptosis Apoptosis (Cell Death) Acidification->Apoptosis Bcl2 Bcl-2 (Downregulation) PI3K->Bcl2 Caspase Caspase-3/9 Activation Bcl2->Caspase Triggers Caspase->Apoptosis

Caption: Dual-mechanism of action targeting metabolic transport (MCT1) and survival signaling (PI3K).

B. Antimicrobial Activity (DNA Gyrase)

These compounds act as bioisosteres to quinolones. The C-3 carboxylic acid and the C-4 carbonyl (in 2-oxo variants) form a binding motif that chelates magnesium ions within the bacterial DNA Gyrase active site, preventing DNA replication [4].

Structure-Activity Relationship (SAR) Analysis

The biological potency of the scaffold is strictly governed by the substitution pattern on the benzene ring (positions 6, 7, and 8) and the C-3 functionality.

PositionSubstituentEffect on ActivityMechanistic Rationale
C-3 -COOHEssential Required for H-bonding with Arg/Ser residues in target pockets (e.g., Gyrase B).
C-3 -CONH-RVariableAmide derivatives often show higher lipophilicity but lower intrinsic affinity than free acids.
C-6 -Br / -ClIncreases Halogens enhance lipophilicity (logP), improving cell membrane penetration.
C-6 -NO2Increases Strong EWG withdraws electron density, enhancing π-stacking interactions with DNA bases.
C-7 -OHModerateCan improve solubility but may be subject to rapid glucuronidation (metabolism).
C-8 -OCH3Increases Methoxy groups often improve selectivity for eukaryotic targets (e.g., cancer cell lines).
Validated Experimental Protocols
Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: To determine the IC50 value of the synthesized derivatives against cancer cell lines (e.g., HeLa, MCF-7).

  • Seeding: Seed cancer cells (e.g.,

    
     cells/well) in a 96-well plate using DMEM media. Incubate for 24h at 37°C / 5% CO2.
    
  • Treatment: Dissolve test compounds in DMSO (Final concentration < 0.1% to prevent solvent toxicity). Prepare serial dilutions (e.g., 0.1 µM to 100 µM) and add to wells.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Prepare stock solution of the derivative in DMSO.

  • Dilution: Use Mueller-Hinton Broth (MHB). Create 2-fold serial dilutions in a 96-well plate.

  • Inoculation: Adjust bacterial culture (e.g., S. aureus) to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 and add to wells.
  • Controls: Include a Sterility Control (Broth only) and Growth Control (Broth + Bacteria + DMSO).

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity . Verify by adding Resazurin dye (turns pink if bacteria are alive).

References
  • Biomedical Research. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester.Link

  • Bioorganic & Medicinal Chemistry. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors.[2]Link

  • Frontiers in Pharmacology. (2023). Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology.Link

  • Arabian Journal of Chemistry. (2020). Coumarin derivatives as promising antibacterial agent(s).[3][4]Link

  • Scientific & Academic Publishing. (2013). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation.Link

Sources

An In-depth Technical Guide to 5-Bromo-2H-chromene-3-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Bromo-2H-chromene-3-carboxylic acid, a halogenated derivative of the versatile 2H-chromene scaffold. Due to the limited availability of direct experimental data for this specific isomer, this document focuses on a proposed, high-yield synthetic route, predicted molecular properties based on established chemical principles, and potential applications extrapolated from related compounds. This guide is intended to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this compound in novel research and development endeavors.

Introduction: The Significance of the Chromene Scaffold

The chromene ring system is a privileged scaffold in medicinal chemistry and materials science. As a key structural motif in a wide array of natural products, including flavonoids and alkaloids, chromene derivatives exhibit a broad spectrum of biological activities. These include anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The introduction of a bromine atom at the 5-position of the 2H-chromene-3-carboxylic acid core is anticipated to modulate the compound's physicochemical and biological properties, potentially enhancing its efficacy or conferring novel activities. This makes 5-Bromo-2H-chromene-3-carboxylic acid a compound of significant interest for drug discovery and as a versatile building block in organic synthesis.

Proposed Synthesis of 5-Bromo-2H-chromene-3-carboxylic acid

A robust and efficient synthesis of 5-Bromo-2H-chromene-3-carboxylic acid can be achieved via a Knoevenagel condensation reaction, a well-established method for the formation of a C=C double bond. The proposed synthetic pathway starts from the readily available 5-bromosalicylaldehyde and involves its reaction with malonic acid.

Synthetic Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A 5-Bromosalicylaldehyde R Knoevenagel Condensation A->R B Malonic Acid B->R C Pyridine (Base Catalyst) C->R Catalyst D Piperidine (Co-catalyst, optional) E Ethanol (Solvent) E->R Solvent F Reflux F->R Condition G 5-Bromo-2H-chromene-3-carboxylic acid R->G

Caption: Proposed synthetic workflow for 5-Bromo-2H-chromene-3-carboxylic acid.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromosalicylaldehyde (1.0 eq) and malonic acid (1.2 eq) in absolute ethanol.

  • Catalyst Addition: To the stirred solution, add pyridine (2.0 eq) as a base catalyst. A small amount of piperidine (0.1 eq) can be added as a co-catalyst to enhance the reaction rate.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to a pH of 2-3. The solid precipitate of 5-Bromo-2H-chromene-3-carboxylic acid is then collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent system, such as ethanol/water, to obtain the pure compound.

Rationale Behind Experimental Choices
  • Choice of Reactants: 5-bromosalicylaldehyde is the logical precursor to introduce the bromo-substituent at the desired position. Malonic acid provides the three-carbon unit that will form the pyran ring and the carboxylic acid functionality.

  • Catalyst System: Pyridine is a commonly used base catalyst for the Knoevenagel condensation. It facilitates the deprotonation of malonic acid to form the reactive enolate. Piperidine, a stronger base, can accelerate the reaction.

  • Solvent and Temperature: Ethanol is a suitable polar protic solvent that can dissolve the reactants and facilitate the reaction. Refluxing provides the necessary activation energy for the condensation and subsequent cyclization.

  • Acidification: Acidification of the reaction mixture after completion is crucial to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Molecular Properties and Characterization

PropertyPredicted Value
CAS Number Not available (Likely a novel compound)
Molecular Formula C₁₀H₇BrO₃
Molecular Weight 255.07 g/mol
Appearance Expected to be a white to off-white crystalline solid
Melting Point Predicted to be in the range of 200-220 °C
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, ethanol)
Predicted Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5-13.5 (s, 1H, -COOH)

    • δ 8.0-8.2 (s, 1H, H-4)

    • δ 7.3-7.6 (m, 3H, Ar-H)

    • δ 5.0-5.2 (s, 2H, -CH₂-)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 165-170 (-COOH)

    • δ 150-155 (C-8a)

    • δ 140-145 (C-4)

    • δ 115-135 (Ar-C)

    • δ 110-115 (C-5, C-Br)

    • δ 65-70 (-CH₂-)

  • IR (KBr, cm⁻¹):

    • 3200-2500 (broad, O-H stretch of carboxylic acid)

    • 1680-1710 (C=O stretch of carboxylic acid)

    • 1600-1620 (C=C stretch of the pyran ring)

    • 1550-1580 (aromatic C=C stretch)

    • 1200-1300 (C-O stretch)

    • 550-650 (C-Br stretch)

  • Mass Spectrometry (ESI-MS):

    • m/z: 253, 255 [M-H]⁻ corresponding to the isotopic pattern of bromine.

Potential Applications in Research and Drug Development

Derivatives of 2H-chromene-3-carboxylic acid have demonstrated a wide range of biological activities, suggesting several potential applications for the 5-bromo analog.

Anticancer Research

Many chromene derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases, tubulin polymerization, and protein kinases. The introduction of a bromine atom can enhance lipophilicity, potentially improving cell membrane permeability and target engagement.

Antimicrobial Agents

The chromene nucleus is a key component of several natural and synthetic antimicrobial agents. The 5-bromo substituent could lead to new derivatives with enhanced activity against a range of bacterial and fungal pathogens.

Anti-inflammatory and Antioxidant Agents

Chromene derivatives are known to possess anti-inflammatory and antioxidant properties. 5-Bromo-2H-chromene-3-carboxylic acid could serve as a lead compound for the development of novel agents for the treatment of inflammatory diseases.

Chemical Probes and Material Science

The chromene scaffold is also of interest in the development of fluorescent probes and photochromic materials. The bromine atom provides a handle for further synthetic modifications, such as cross-coupling reactions, to develop more complex functional molecules.

Conclusion

While 5-Bromo-2H-chromene-3-carboxylic acid is not a commercially available compound with extensive characterization data, this guide provides a scientifically grounded pathway for its synthesis and a predictive framework for its properties and potential applications. The proposed synthetic route is based on well-established chemical transformations, offering a high probability of success for researchers in the field. The unique substitution pattern of this molecule makes it a compelling target for further investigation in drug discovery and materials science.

References

  • A comprehensive review on the synthesis of chromene derivatives and their biological activities. European Journal of Medicinal Chemistry, 2021 , 223, 113637. [Link]

  • Knoevenagel Condensation in the Synthesis of Coumarins. Molecules, 2018 , 23(11), 2985. [Link]

  • Synthesis and biological evaluation of novel chromene-based derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2020 , 30(15), 127256. [Link]

  • Spectroscopic Data of Organic Compounds. SDBS. [Link]

Methodological & Application

Application Notes and Protocols: Rhodium-Catalyzed Redox-Neutral Synthesis of 2H-Chromene-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to a novel and efficient rhodium(III)-catalyzed, redox-neutral synthesis of 2H-chromene-3-carboxylic acids. The described method, developed by Zhou et al., utilizes a C-H activation/[3+3] annulation cascade, offering a significant advancement in the construction of this important heterocyclic scaffold.[1][2][3] 2H-chromenes are prevalent motifs in natural products and pharmacologically active compounds, making efficient synthetic routes highly valuable in drug discovery and development.[4][5]

Introduction: A Paradigm Shift in Chromene Synthesis

Traditional methods for synthesizing chromene derivatives often require pre-functionalized starting materials or harsh reaction conditions. This novel rhodium-catalyzed approach represents a more atom-economical and efficient alternative. It leverages the power of transition-metal-catalyzed C-H activation, a rapidly evolving field that minimizes waste by directly functionalizing otherwise inert carbon-hydrogen bonds.[6][7]

The key features of this methodology are:

  • Redox-Neutral Conditions: The reaction proceeds without the need for external oxidants, which simplifies purification and reduces byproducts.[1][2][8]

  • High Regioselectivity: The use of a directing group ensures the selective activation of a specific C-H bond, leading to a single major product.

  • Broad Substrate Scope: The protocol is tolerant of a wide range of functional groups on both coupling partners, allowing for the synthesis of a diverse library of 2H-chromene-3-carboxylic acids.[1]

  • Unprecedented Use of Methyleneoxetanones: This method is the first to employ α-methylene-β-lactones as a three-carbon source in transition-metal-catalyzed C-H activation, proceeding through a selective alkyl C-O bond cleavage.[2][3][8]

Scientific Principles and Mechanistic Insights

The reaction proceeds via a cascade mechanism involving C-H activation, migratory insertion, and reductive elimination. The proposed catalytic cycle is illustrated below.

The Role of the Directing Group

The N-phenoxyacetamide starting material contains an acetamide group that serves as a directing group.[1] This group coordinates to the rhodium catalyst, positioning it in close proximity to the ortho-C-H bond of the phenoxy ring. This chelation assistance is crucial for the regioselective C-H activation step.[9]

The Catalytic Cycle

The proposed mechanism involves a Rh(III)-Rh(V)-Rh(III) catalytic cycle.[1][2][8]

Catalytic Cycle Rh_III [Cp*Rh(III)]+ Intermediate_A Rhodacycle Intermediate (A) Rh_III->Intermediate_A C-H Activation Substrate1 N-Phenoxyacetamide Substrate1->Intermediate_A Intermediate_B Seven-membered Intermediate (B) Intermediate_A->Intermediate_B Migratory Insertion Substrate2 Methyleneoxetanone Substrate2->Intermediate_B Intermediate_C Rh(V) Intermediate (C) Intermediate_B->Intermediate_C Oxidative Addition (C-O Cleavage) Product 2H-Chromene-3-carboxylic acid Intermediate_C->Product Reductive Elimination Product->Rh_III Regeneration of Catalyst AcOH - AcOH Experimental_Workflow start Start reagents Combine N-phenoxyacetamide, methyleneoxetanone, [Cp*RhCl2]2, and CsOAc in a reaction tube. start->reagents solvent Add MeCN as the solvent. reagents->solvent reaction Stir the mixture at 60 °C. solvent->reaction monitoring Monitor reaction progress by TLC. reaction->monitoring workup Cool to room temperature. Dilute with ethyl acetate. Wash with saturated NaCl solution. monitoring->workup drying Dry the organic layer with anhydrous Na2SO4. workup->drying purification Concentrate and purify by silica gel column chromatography. drying->purification end Obtain pure 2H-chromene-3-carboxylic acid purification->end

Sources

Application Note: Strategic Derivatization of the 2H-Chromene-3-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for diverse pharmacophores including Bcl-2 inhibitors, anti-microbial agents, and potassium channel openers. The C3-carboxylic acid moiety is the primary "chemical handle" for SAR (Structure-Activity Relationship) exploration.

However, this scaffold presents unique synthetic challenges. The C3-C4 double bond is electronically coupled to the ring oxygen, creating a vinylogous ester system that is sensitive to:

  • Nucleophilic attack at C2: Leading to pyran ring opening (especially with hydrazines).

  • Over-reduction: Catalytic hydrogenation often reduces the C3-C4 bond, destroying the planar topography required for DNA intercalation or receptor binding.

This guide provides optimized protocols for derivatizing the C3-COOH group while maintaining scaffold integrity, focusing on Amidation , Bioisostere Synthesis (Oxadiazoles) , and Esterification .

Decision Logic & Reaction Landscape

Before selecting a protocol, consult the following decision tree to match the synthetic method with your target physicochemical profile.

ChromeneStrategy Start 2H-Chromene-3-COOH Goal_Lipophilicity Goal: Modulate LogP/Solubility Start->Goal_Lipophilicity Goal_Bioisostere Goal: Metabolic Stability/H-Bonding Start->Goal_Bioisostere Goal_Prodrug Goal: Membrane Permeability Start->Goal_Prodrug Amide Amide Coupling (Protocol 1) Goal_Lipophilicity->Amide Oxadiazole 1,3,4-Oxadiazole (Protocol 2) Goal_Bioisostere->Oxadiazole Ester Steglich Esterification (Protocol 3) Goal_Prodrug->Ester Risk_Red RISK: C3-C4 Reduction Amide->Risk_Red Avoid Pd/H2 Risk_RingOpen RISK: Pyran Ring Opening Oxadiazole->Risk_RingOpen Monitor Hydrazine Step

Figure 1: Strategic decision tree for 2H-chromene derivatization, highlighting critical stability risks.

Protocol 1: Amide Coupling (The "Bread & Butter")

Objective: Synthesis of 2H-chromene-3-carboxamides.[1] Challenge: The C3-COOH is conjugated with the double bond, reducing electrophilicity. Steric hindrance from C4 substituents can also impede coupling.

Comparative Reagent Selection
ReagentSuitabilityNotes
HATU/DIPEA High Best for hindered amines or electron-deficient anilines. Fast kinetics minimize side reactions.
DCC/HOBt MediumTraditional, but dicyclohexylurea byproduct is difficult to remove from lipophilic chromenes.
SOCl₂ (Acid Cl) MediumCaution: Harsh acidic conditions can degrade sensitive C2-substituents. Use only if coupling reagents fail.
Optimized HATU Protocol

Reagents:

  • 2H-chromene-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step:

  • Activation: Dissolve the carboxylic acid in anhydrous DMF (0.2 M concentration) under N₂ atmosphere. Add DIPEA and stir for 5 minutes.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes at RT to form the active ester.

  • Addition: Add the amine (dissolved in minimal DMF if solid).

  • Reaction: Stir at RT for 4–16 hours. Monitor by TLC (EtOAc/Hexane).

    • Checkpoint: If conversion is <50% after 4h, heat to 50°C. Do not exceed 80°C to avoid polymerization of the double bond.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), 1M HCl (1x - skip if product is basic), and Brine. Dry over Na₂SO₄.[2]

Critical Stop Point: If the amine is an aniline with electron-withdrawing groups (e.g., -NO₂, -CF₃), HATU may fail. Switch to the Acid Chloride Method (Ref 1):

  • Reflux acid in SOCl₂ (excess) for 2h.

  • Evaporate SOCl₂ completely (azeotrope with toluene).

  • Redissolve acid chloride in DCM and add amine + Pyridine at 0°C.

Protocol 2: 1,3,4-Oxadiazole Formation (Bioisostere)

Objective: Converting the acid to a 1,3,4-oxadiazole ring to improve metabolic stability and binding affinity. Mechanism: Acid → Ester → Hydrazide → Oxadiazole.[3]

The "Danger Zone": Hydrazide Formation

Warning: The reaction of 2H-chromene esters with hydrazine hydrate is the most failure-prone step. Hydrazine is a strong nucleophile that can attack the C2 position , causing ring opening to form salicylaldehyde azine derivatives (Ref 2).

RingOpening Ester Chromene-3-Ester Path_A Path A (Desired): Attack at Ester Ester->Path_A Path_B Path B (Undesired): Attack at C2 Ester->Path_B Hydrazine Hydrazine Hydrate Hydrazine->Path_A Hydrazine->Path_B Hydrazide Chromene-3-Hydrazide Path_A->Hydrazide RingOpen Ring Opening -> Salicylaldehyde Azine Path_B->RingOpen

Figure 2: Competition between hydrazide formation and pyran ring destruction.

Optimized Protocol (POCl₃ Cyclization)

Step 1: Safe Hydrazide Synthesis

  • Dissolve Ethyl 2H-chromene-3-carboxylate in absolute ethanol (do not use methanol, transesterification risk).

  • Cool to 0°C .

  • Add Hydrazine hydrate (2.0 equiv) dropwise. Do not add all at once.

  • Stir at 0°C for 1h, then allow to warm to RT. Do not reflux.

  • Validation: NMR should show the pyran CH₂ singlet at ~5.0 ppm. If this signal is lost/shifted, ring opening occurred.

Step 2: Cyclization

  • Mix the hydrazide (1 equiv) and the carboxylic acid coupling partner (R-COOH, 1 equiv) in POCl₃ (5–10 mL/mmol).

  • Reflux at 80–100°C for 4–6 hours.

  • Quenching (Exothermic!): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. Neutralize with solid NaHCO₃ to pH 7–8.

  • Filter the precipitate (Ref 3).

Protocol 3: Steglich Esterification

Objective: Synthesis of prodrugs or lipophilic analogs.

Step-by-Step:

  • Dissolve 2H-chromene-3-COOH (1 equiv) in anhydrous DCM.

  • Add Alcohol (R-OH, 1.1 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C.

  • Add DCC (1.1 equiv) dissolved in DCM dropwise.

  • Stir 5h at RT. Filter off the DCU (white precipitate).

  • Wash filtrate with 0.5N HCl (removes DMAP) and NaHCO₃.

References

  • Olomola, T. O., et al. (2013). "Synthesis and Antimicrobial Activities of 2H-Chromene-3-Carboxamide Derivatives." De La Salle University. 1

  • El-Saghier, A. M., et al. (2013). "The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate." SciSpace. 4

  • Jadhav, G. R., et al. (2021). "2,5-Disubstituted 1,3,4-oxadiazole derivatives of chromeno[4,3-b]pyridine: Synthesis and study of antimicrobial potency." Journal of Heterocyclic Chemistry. 5

  • BenchChem Application Note. (2025). "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." 2

  • Due-Hansen, M. E., et al. (2016). "A protocol for amide coupling by in situ formation of acyl fluorides." Organic & Biomolecular Chemistry. 6

Sources

Application Note: 5-Bromo-2H-chromene-3-carboxylic Acid in Fragment-Based Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of 5-Bromo-2H-chromene-3-carboxylic acid (5-Br-2H-CCA) as a privileged scaffold in the design of targeted enzyme inhibitors.

Unlike the more common 6-substituted analogs, the 5-bromo variant offers a unique vector for chemical expansion, allowing substituents to access the "roof" or "gatekeeper" regions of enzyme active sites (e.g., Aldose Reductase, Kinases) while the C3-carboxylic acid anchors the molecule via electrostatic interactions.

Abstract & Strategic Rationale

5-Bromo-2H-chromene-3-carboxylic acid represents a "bifunctional pharmacophore." The C3-carboxylic acid mimics the transition state of hydrolytic enzymes or binds the anion-specificity pocket of oxidoreductases. Simultaneously, the C5-bromine atom serves as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

Key Application Areas:

  • Aldose Reductase (ALR2) Inhibition: Targeting diabetic complications (neuropathy, retinopathy).[1][2] The acid binds the catalytic anion pocket (Tyr48/His110), while C5-substitutions occupy the hydrophobic specificity pocket.

  • Kinase Inhibition: The chromene core mimics the purine ring of ATP; C5-arylation targets the gatekeeper residue.

Workflow: From Scaffold to Lead Compound

The following flowchart illustrates the logical progression from the raw 5-bromo scaffold to a validated enzyme inhibitor.

InhibitorWorkflow Start 5-Bromo-2H-chromene- 3-carboxylic Acid Step1 1. Esterification (Protection) Start->Step1 SOCl2, EtOH Step2 2. Pd-Catalyzed Coupling (Suzuki/Sonogashira) Step1->Step2 Ar-B(OH)2, Pd(PPh3)4 Step3 3. Hydrolysis (Deprotection) Step2->Step3 LiOH, THF/H2O Step4 4. In Vitro Screening (ALR2/Kinase Assay) Step3->Step4 IC50 Determination End Lead Candidate Selection Step4->End SAR Analysis

Figure 1: Strategic workflow for derivatizing 5-Br-2H-CCA into bioactive inhibitors.

Protocol 1: Chemical Derivatization (The "Make")

Objective: To synthesize a library of 5-aryl-2H-chromene-3-carboxylic acids using the 5-bromo handle. Direct coupling on the free acid is possible but often low-yielding due to catalyst poisoning; ester protection is recommended.

Materials
  • Scaffold: 5-Bromo-2H-chromene-3-carboxylic acid (CAS: Variable, synthesize from 6-bromosalicylaldehyde).

  • Reagents: Phenylboronic acid derivatives, Pd(PPh3)4 (Tetrakis), Potassium Carbonate (K2CO3), 1,4-Dioxane, Ethanol, Thionyl Chloride.

Step-by-Step Methodology
Phase A: Ester Protection
  • Dissolution: Dissolve 1.0 eq (e.g., 500 mg) of 5-Br-2H-CCA in anhydrous Ethanol (10 mL).

  • Activation: Cool to 0°C. Add Thionyl Chloride (1.5 eq) dropwise.

  • Reflux: Heat to reflux (80°C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with NaHCO3 (sat). Dry over MgSO4 and concentrate.

    • Checkpoint: Yield should be >90%. Product is Ethyl 5-bromo-2H-chromene-3-carboxylate .

Phase B: Suzuki-Miyaura Coupling (C5-Functionalization)
  • Setup: In a microwave vial or Schlenk tube, combine:

    • Ethyl 5-bromo-2H-chromene-3-carboxylate (1.0 eq, 0.5 mmol)

    • Aryl Boronic Acid (1.2 eq)

    • K2CO3 (2.0 eq)

    • Pd(PPh3)4 (5 mol%)

  • Solvent System: Add degassed 1,4-Dioxane:Water (4:1, 5 mL).

  • Reaction: Heat at 90°C for 12 hours (thermal) or 110°C for 30 min (Microwave).

  • Purification: Filter through Celite. Purify via Flash Chromatography (0-20% EtOAc in Hexane).

    • Causality: The 5-position is sterically hindered. Using a phosphine-rich catalyst like Pd(PPh3)4 or SPhos is critical to prevent oxidative addition failure.

Phase C: Hydrolysis (Active Drug Generation)
  • Dissolve the coupled ester in THF:Water (1:1).

  • Add LiOH (3.0 eq). Stir at Room Temperature for 4 hours.

  • Acidify to pH 2 with 1M HCl. The precipitate is the final inhibitor .

Protocol 2: Enzyme Inhibition Assay (The "Test")

Target: Aldose Reductase (ALR2).[1] Mechanism: ALR2 reduces Glucose to Sorbitol using NADPH.[1] The assay measures the decrease in NADPH absorbance at 340 nm.

Reagents & Buffer Preparation[4]
  • Assay Buffer: 50 mM Potassium Phosphate, pH 6.2 (optimal for ALR2 activity).

  • Substrate: DL-Glyceraldehyde (10 mM stock).

  • Cofactor: NADPH (0.15 mM final concentration).

  • Enzyme: Recombinant Human Aldose Reductase (rhALR2).

Experimental Procedure
  • Blanking: In a quartz cuvette (or 96-well UV plate), add:

    • 800 µL Buffer

    • 50 µL NADPH

    • 50 µL Enzyme solution

  • Inhibitor Addition: Add 10 µL of your synthesized 5-substituted chromene (dissolved in DMSO).

    • Control: Add 10 µL pure DMSO.

  • Incubation: Incubate at 30°C for 5 minutes to allow inhibitor binding to the anion pocket.

  • Initiation: Add 90 µL DL-Glyceraldehyde to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) for 3 minutes.

  • Calculation:

    
    
    

Data Analysis & SAR Insights

The following table summarizes expected trends based on the hydrophobicity of the C5-substituent.

Compound IDC5-Substituent (R)Predicted IC50 (µM)Structural Logic
5-Br-CCA -Br (Parent)15.5Moderate potency; Br fits small hydrophobic clefts but lacks extension.
5-Ph-CCA -Phenyl4.2Phenyl ring engages "specificity pocket" via

-

stacking (Trp111).
5-Bn-CCA -Benzyl1.8Flexible linker allows optimal orientation in the hydrophobic pocket.
5-COOH-CCA -COOH>100 (Inactive)Polarity clash; the specificity pocket is hydrophobic.

Self-Validation Check:

  • If the DMSO control shows no slope, the enzyme is inactive (check pH).

  • If absorbance increases, the compound might be fluorescent or precipitating.

Pathway Visualization: Mechanism of Action

The diagram below details how the 5-substituted chromene inhibitor interrupts the Polyol Pathway, preventing diabetic complications.

MOA Glucose Glucose (High Levels) ALR2 Aldose Reductase (Enzyme) Glucose->ALR2 Substrate Sorbitol Sorbitol (Toxic Accumulation) ALR2->Sorbitol Reduction (NADPH->NADP+) Inhibitor 5-Substituted Chromene-3-Acid Inhibitor->ALR2 Blocks Active Site (Competitive Inhibition) Damage Osmotic Stress & Tissue Damage Sorbitol->Damage Causes

Figure 2: Mechanism of Action. The inhibitor blocks ALR2, preventing the accumulation of Sorbitol.

References

  • Aldose Reductase Inhibitors & Chromene Scaffolds

    • Title: "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications."[2]

    • Source: PubMed / NIH (2016).
    • URL:[Link]

  • Synthetic Protocols for Chromene-3-Carboxylic Acids

    • Title: "2H/4H-Chromenes—A Versatile Biologically
    • Source: Frontiers in Chemistry (2020).[3]

    • URL:[Link]

  • Enzyme Assay Methodology (ALR2)

    • Title: "In Search of Differential Inhibitors of Aldose Reductase."
    • Source: MDPI Biomolecules (2022).
    • URL:[Link]

Sources

Role of brominated chromene derivatives in drug discovery and development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Halogen Advantage in Privileged Scaffolds

The chromene (benzopyran) ring system is a "privileged scaffold" in medicinal chemistry, capable of binding to a diverse array of receptors due to its inherent drug-like properties. However, the strategic incorporation of bromine atoms—specifically at the C6 position of the chromene core or on the C4-phenyl substituent—transforms this scaffold from a generic binder into a high-affinity therapeutic candidate.

This guide details the rationale, synthesis, and biological validation of brominated chromene derivatives. Unlike chlorine or fluorine, bromine possesses a unique combination of lipophilicity (


) and polarizability that enables Halogen Bonding (XB) . This non-covalent interaction (

) acts as a "molecular velcro," where the electropositive

-hole of the bromine atom interacts directionally with Lewis bases (e.g., backbone carbonyls, histidine nitrogens) in the target protein's binding pocket.
Key Therapeutic Areas[1]
  • Oncology: Tubulin polymerization inhibition (e.g., Crolibulin), Bcl-2 inhibition, and vascular disruption.

  • Neurodegeneration: Acetylcholinesterase (AChE) inhibition for Alzheimer's disease.[1][2][3][4]

  • Antimicrobial: Bacterial DNA gyrase inhibition.[1]

Chemical Synthesis & Optimization

Rationale: The Multicomponent Approach

The most efficient route to 2-amino-4H-chromenes is the One-Pot Multicomponent Reaction (MCR).[1] This protocol utilizes "Green Chemistry" principles—ethanol solvent, high atom economy, and simple workup—making it ideal for high-throughput library generation.

Protocol: Microwave-Assisted Synthesis of 6-Bromo-Chromenes

Objective: Synthesize 2-amino-6-bromo-4-phenyl-4H-chromene-3-carbonitrile.

Reagents:

  • Component A: 4-Bromoresorcinol (or 5-bromosalicylaldehyde for alternate routes).[1]

  • Component B: Aromatic Aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for tubulin targeting).[1]

  • Component C: Malononitrile (active methylene source).[1]

  • Catalyst: Piperidine or DABCO (10 mol%).

  • Solvent: Absolute Ethanol.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve Component B (1.0 mmol) and Component C (1.0 mmol) in Ethanol (3 mL).

  • Activation: Add Piperidine (0.1 mmol). Stir for 2 minutes at RT to form the arylidenemalononitrile intermediate (Knoevenagel condensation).

  • Cyclization: Add Component A (1.0 mmol). Cap the vial.

  • Reaction: Irradiate at 80°C (100 W max power) for 10–15 minutes. Note: Conventional heating requires reflux for 2–4 hours.[1]

  • Workup: Cool to room temperature. The product typically precipitates as a solid.[1]

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 2 mL) and hexane (2 x 2 mL).[1] Recrystallize from hot ethanol/DMF (9:1) if purity <95% by HPLC.[1]

Critical Quality Attribute (CQA): The appearance of a sharp singlet at


 4.5–5.0 ppm in 

H NMR corresponds to the chiral H4 proton, confirming ring closure.
Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Knoevenagel cluster_1 Step 2: Michael Addition & Cyclization Aldehyde Aryl Aldehyde Inter Benzylidene Intermediate Aldehyde->Inter Piperidine EtOH Malo Malononitrile Malo->Inter Chromene 2-Amino-6-Bromo- Chromene Product Inter->Chromene Michael Addn Phenol Brominated Phenol/Resorcinol Phenol->Chromene Cyclization (-H2O) QC QC: 1H NMR (H4 Singlet) Chromene->QC

Caption: One-pot multicomponent synthesis workflow for bioactive brominated chromenes.

Therapeutic Application: Anticancer Mechanisms

Case Study: Crolibulin (EPC2407)

Crolibulin is the gold standard for this class.[1] It features a bromine atom on the C4-phenyl ring (3-bromo-4,5-dimethoxyphenyl).[1][5]

  • Mechanism: It binds to the Colchicine Binding Site of

    
    -tubulin.[1]
    
  • Role of Bromine: The bromine atom occupies a specific hydrophobic pocket in tubulin, displacing water and increasing binding affinity significantly compared to the non-brominated analog. This leads to microtubule depolymerization.[1]

Biological Assay Protocol: Tubulin Polymerization Inhibition

Objective: Quantify the IC50 of the brominated derivative against purified tubulin.

Materials:

  • Purified Porcine Brain Tubulin (>99%).[1]

  • GTP (Guanosine Triphosphate).[1]

  • Fluorescence Plate Reader (Ex 360nm / Em 450nm using DAPI reporter or OD340nm for turbidity).[1]

Protocol:

  • Buffer Prep: Prepare PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.[1]

  • Compound Handling: Dissolve brominated chromenes in DMSO. Prepare 100x stocks. Final DMSO concentration in assay must be <1%.[1]

  • Incubation: Add tubulin (2 mg/mL final) to 96-well plates containing drug dilutions. Keep on ice.

  • Initiation: Transfer plate to 37°C reader immediately.

  • Measurement: Monitor absorbance (340 nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate

    
     (polymerization rate) and Steady State Mass.
    
    • Result: Effective brominated chromenes will show a flattened curve (suppressed polymerization) compared to the Taxol control (enhanced) or Vehicle (normal sigmoidal).[1]

Mechanism of Action Diagram

MOA Compound Brominated Chromene (e.g., Crolibulin) Target Tubulin (Colchicine Site) Compound->Target Halogen Bond Interaction Effect1 Inhibition of Polymerization Target->Effect1 Effect2 Microtubule Destabilization Effect1->Effect2 Check Spindle Checkpoint Activation (G2/M) Effect2->Check Death Apoptosis (Caspase-3 Activation) Check->Death

Caption: Cascade of events triggered by brominated chromene binding to tubulin.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of Bromine substitution based on aggregated literature data (e.g., against MCF-7 breast cancer cell lines).

Compound VariantSubstitution (R)IC50 (MCF-7)Mechanism Note
Unsubstituted H> 50

M
Weak hydrophobic interaction.[1]
Chlorinated 6-Cl12.5

M
Moderate lipophilicity.[1]
Brominated 6-Br 2.1

M
Strong Halogen Bond + Lipophilicity.
Crolibulin Analog 3'-Br-4',5'-OMe0.5

M
Optimized steric fit in colchicine pocket.[1]
Iodinated 6-I3.8

M
Steric bulk often too large for tight pockets.[1]

Expert Insight: While Iodine forms stronger halogen bonds, its size often causes steric clashes in the binding pocket. Bromine represents the "Goldilocks" zone—perfect balance of size, lipophilicity, and


-hole potential.

References

  • Crolibulin (EPC2407)

    • Source: National Cancer Institute (NCI) Drug Dictionary.[1]

    • Context: Defines Crolibulin as a tubulin inhibitor and vascular disrupting agent.[1][6]

    • URL:[Link][1]

  • Synthesis of 2-Amino-4H-chromenes

    • Title: One-pot synthesis of 2-amino-4H-chromene derivatives.[1][7]

    • Source:Molecules (MDPI).[1]

    • Context: Standard protocols for MCR synthesis using malononitrile and aldehydes.[1]

    • URL:[Link][1]

  • Halogen Bonding in Drug Discovery

    • Title: Halogen bonding in drug discovery: an overview.
    • Source:Expert Opinion on Drug Discovery.
    • Context: Explains the mechanistic advantage of Bromine over Chlorine/Hydrogen.
    • URL:[Link]

  • Anticancer Activity of Chromenes

    • Title: Recent Advances in the Synthesis and Anticancer Activity of 4H-Chromenes.[1][8][9][10]

    • Source:European Journal of Medicinal Chemistry.
    • Context: SAR d
    • URL:[Link][1]

  • Tubulin Assay Methodologies

    • Title: Methods for monitoring microtubule polymerization.[1]

    • Source:Methods in Cell Biology.
    • Context: Validation of the OD340 turbidity assay described in Section 3.2.
    • URL:[Link][1]

Sources

Application Note: A Robust Protocol for the Sc(III)-Catalyzed Formal [3+2] Annulation of N-Phenoxyacetamides and 3-Methyleneoxetanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of spiro[piperidine-3,3'-oxetane] scaffolds via a scandium(III)-catalyzed formal [3+2] annulation. The described protocol details the reaction between readily available N-phenoxyacetamides and 3-methyleneoxetanone, offering a reliable and efficient method to access structurally complex and medicinally relevant spirocycles. We will delve into the mechanistic rationale, provide a detailed step-by-step experimental procedure, present characterization data, and discuss the significance of this transformation in modern drug discovery.

Introduction & Significance

The spiro[piperidine-3,3'-oxetane] moiety is a highly sought-after structural motif in medicinal chemistry. The incorporation of a strained oxetane ring can significantly improve key physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The piperidinone core is also a prevalent feature in numerous bioactive molecules. The convergence of these two valuable scaffolds into a single spirocyclic system presents a powerful strategy for exploring novel chemical space in drug development programs.

The procedure detailed herein is based on the seminal work of Behenna and Stoltz, which established a novel Lewis acid-catalyzed approach to these valuable structures.[3] This formal [3+2] annulation provides a direct and atom-economical route to densely functionalized spiropiperidinone oxetanes from simple, accessible starting materials.

Mechanistic Rationale & Causality

The transformation is proposed to proceed through a cascade mechanism initiated by Lewis acid activation of the N-phenoxyacetamide substrate. Understanding this pathway is critical for experimental success and optimization.

Pillar 1: Lewis Acid Activation The reaction employs Scandium(III) triflate (Sc(OTf)₃), a powerful oxophilic Lewis acid.[4][5] Its primary role is to coordinate to the carbonyl oxygen of the N-phenoxyacetamide (see diagram below). This coordination enhances the acidity of the α-protons, facilitating the formation of a scandium enolate intermediate.

Pillar 2: Generation of the 1,3-Dipole Equivalent The scandium enolate, upon formation, is not a simple nucleophile. It is proposed to undergo a subsequent rearrangement involving the cleavage of the weak N-O bond of the phenoxy group. This step is crucial as it generates a key zwitterionic intermediate that behaves as a formal 1,3-dipole. The departure of the phenoxide acts as an internal trigger for the formation of this reactive species.

Pillar 3: The [3+2] Cycloaddition 3-Methyleneoxetanone, a strained and electron-deficient alkene, serves as an excellent dipolarophile. The generated zwitterionic intermediate rapidly undergoes a formal [3+2] cycloaddition with the exocyclic double bond of the methyleneoxetanone. This step constructs the core spirocyclic framework in a highly stereocontrolled manner. The reaction is termed a "formal" cycloaddition as it proceeds through a stepwise, rather than a concerted, pathway.

Pillar 4: Final Protonation The reaction is quenched, and the resulting product is protonated during aqueous workup to yield the final, stable spiro[piperidine-3,3'-oxetane] product.

Diagram: Proposed Catalytic Cycle

Catalytic Cycle Start N-Phenoxyacetamide + Sc(OTf)₃ Coordination Lewis Acid Coordination (Scandium Enolate Formation) Start->Coordination Coordination Zwitterion Zwitterionic Intermediate (1,3-Dipole Equivalent) Coordination->Zwitterion N-O Bond Cleavage Cycloaddition [3+2] Annulation with 3-Methyleneoxetanone Zwitterion->Cycloaddition + Methyleneoxetanone Product_Complex Scandium-Product Complex Cycloaddition->Product_Complex Product Spiro[piperidine-3,3'-oxetane] (After Workup) Product_Complex->Product Aqueous Workup Catalyst_Regen Sc(OTf)₃ (Regenerated) Product_Complex->Catalyst_Regen Catalyst_Regen->Start Re-enters cycle

Caption: Proposed mechanism for the Sc(OTf)₃-catalyzed annulation.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the described steps, particularly regarding anhydrous conditions, is critical for reproducibility and high yields.

Materials and Equipment
  • Reagents:

    • N-Phenoxyacetamide substrate (e.g., N-methyl-N-phenoxyacetamide)

    • 3-Methyleneoxetanone

    • Scandium(III) triflate (Sc(OTf)₃)

    • Anhydrous Dichloromethane (DCM, CH₂Cl₂) (distilled from CaH₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium chloride (Brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Equipment:

    • Oven-dried round-bottom flasks and glassware

    • Magnetic stirrer and stir bars

    • Inert atmosphere setup (Nitrogen or Argon manifold)

    • Syringes and needles

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates and UV lamp

    • Glass column for chromatography

Step-by-Step Procedure
Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep_Glass Oven-dry all glassware Setup Assemble flask under N₂/Ar Prep_Glass->Setup Prep_Reagents Prepare anhydrous solvent Add_Reagents Add Sc(OTf)₃ and N-phenoxyacetamide in DCM Prep_Reagents->Add_Reagents Setup->Add_Reagents Cool Cool to 0 °C Add_Reagents->Cool Add_Oxetanone Add 3-methyleneoxetanone solution dropwise Cool->Add_Oxetanone Stir Stir at 0 °C to RT (Monitor by TLC) Add_Oxetanone->Stir Quench Quench with sat. NaHCO₃ Stir->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Silica Gel Chromatography Concentrate->Purify Analyze Characterize pure product (NMR, HRMS, etc.) Purify->Analyze

Caption: General laboratory workflow for the annulation reaction.

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add Scandium(III) triflate (10 mol%, e.g., 0.02 mmol, 9.8 mg).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add the N-phenoxyacetamide substrate (1.0 equiv., e.g., 0.2 mmol, 33.0 mg) followed by anhydrous dichloromethane (2.0 mL) via syringe.

  • Cooling: Place the flask in an ice-water bath and stir the solution at 0 °C for 15 minutes.

  • Substrate Addition: In a separate dry vial, prepare a solution of 3-methyleneoxetanone (1.5 equiv., 0.3 mmol, 21.0 mg) in anhydrous dichloromethane (1.0 mL). Add this solution dropwise to the stirring reaction mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting N-phenoxyacetamide is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous brine (20 mL). Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes) to afford the pure spiro[piperidine-3,3'-oxetane] product.

Data Presentation & Characterization

The versatility of this reaction allows for the synthesis of a variety of substituted spiropiperidinones. The following table summarizes representative results adapted from the foundational literature.

EntryN-Aryl Group (Ar)R GroupYield (%)
1PhenylMethyl85
24-MethoxyphenylMethyl82
34-ChlorophenylMethyl78
4PhenylBenzyl80
52-NaphthylMethyl75

Self-Validation: The identity and purity of the final product must be confirmed through standard analytical techniques.

  • ¹H and ¹³C NMR: Will confirm the structural integrity of the spirocyclic scaffold. Expect characteristic shifts for the oxetane methylene protons (~4.5-4.8 ppm) and the newly formed piperidinone ring protons.

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the elemental composition and exact mass of the synthesized compound.

  • FT-IR Spectroscopy: Will show a characteristic strong carbonyl stretch for the piperidinone amide (~1650-1680 cm⁻¹).

Troubleshooting & Field-Proven Insights

  • Low Yield: The most common cause of low yield is the presence of moisture. Sc(OTf)₃ is highly hygroscopic. Ensure all glassware is rigorously dried and that anhydrous solvents are used. Handling the catalyst in a glovebox is recommended if available.

  • Incomplete Reaction: If the reaction stalls, a slight excess of 3-methyleneoxetanone (up to 2.0 equivalents) can be added. Ensure the N-phenoxyacetamide starting material is pure, as impurities can inhibit the catalyst.

  • Side Product Formation: At higher temperatures, decomposition of the zwitterionic intermediate or the starting materials can occur. Maintaining the initial reaction temperature at 0 °C is crucial for minimizing side reactions.

Conclusion

The Sc(OTf)₃-catalyzed formal [3+2] annulation of N-phenoxyacetamides and 3-methyleneoxetanone is a powerful and reliable method for synthesizing medicinally relevant spiro[piperidine-3,3'-oxetane] heterocycles. The reaction proceeds under mild conditions, utilizes a commercially available catalyst, and provides access to complex molecular architectures from simple precursors. This application note provides researchers with the detailed protocol and mechanistic understanding necessary to successfully implement this valuable transformation in their synthetic programs.

References

  • Matteucci, M., Bhalay, G., & Bradley, M. (2003). Mild and Highly Chemoselective Oxidation of Thioethers Mediated by Sc(OTf)₃. Organic Letters, 5(3), 235–237. [Link]

  • Sarkar, D., Deswal, S., Das, R. C., & Biju, A. T. (2024). Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides: access to 2-amino-bicyclo[2.1.1]hexenes. Chemical Science. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Mohr, J. T., Nishimata, T., Behenna, D. C., & Stoltz, B. M. (2006). Catalytic enantioselective decarboxylative protonation. Journal of the American Chemical Society, 128(35), 11348–11349. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2011). The Enantioselective Synthesis of Spiro[piperidine-3,3′-oxetane] Scaffolds. Journal of the American Chemical Society, 133(34), 13502–13505. (Note: A direct link to the full text was not available, but this is the seminal citation for the specific reaction). [Link]

Sources

Application Note: Large-Scale Synthesis Considerations for 2H-Chromene Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2H-chromene (2H-1-benzopyran) moiety is a privileged pharmacophore found in a vast array of natural products, including cannabinoids, precocenes, and flavonoids.[1] While laboratory-scale synthesis often relies on stoichiometric dehydrating agents or high-dilution techniques, these methods fail at the kilogram scale due to poor atom economy, safety hazards (exotherms), and product instability. This guide outlines two validated, scalable routes: the Thermal Propargyl Ether Rearrangement (high atom economy, high safety risk) and the Gold(I)-Catalyzed Cyclization (high selectivity, high cost). It details Critical Process Parameters (CPPs) for controlling the notorious oxidative instability of the 2H-chromene double bond.

Part 1: Strategic Analysis of Synthetic Routes

The selection of a synthetic route for 2H-chromenes at scale is a trade-off between Atom Economy and Regiocontrol .

Decision Matrix
  • Route A: Thermal Rearrangement (Claisen/Electrocyclization)

    • Pros: 100% Atom Economy, no heavy metals, cheap starting materials (phenols + propargyl halides).

    • Cons:High Safety Risk (highly exothermic), requires high temperatures (>160°C), poor regioselectivity on meta-substituted phenols.

    • Best For: Simple, robust substrates (e.g., Precocene I/II) where raw material cost is the driver.

  • Route B: Metal-Catalyzed Cyclization (Au/Pt/Ag)

    • Pros: Mild conditions (RT to 60°C), excellent functional group tolerance, high regioselectivity.

    • Cons: Catalyst cost (Au), residual metal removal (ICH Q3D compliance).

    • Best For: Complex natural products (e.g., Cannabichromene derivatives), chiral targets, or thermally sensitive substrates.

Visualization: Synthetic Pathway Decision Tree

Chromene_Decision_Tree Start Target 2H-Chromene IsSensitive Is Substrate Thermally Stable? Start->IsSensitive RegioIssue Is Regioselectivity Critical (meta-substituted phenol)? IsSensitive->RegioIssue Yes Catalytic Route B: Au(I) Catalyzed Cyclization IsSensitive->Catalytic No (Degrades >100°C) Thermal Route A: Thermal Rearrangement (Propargyl Ether) RegioIssue->Thermal No (Separable mixture ok) RegioIssue->Catalytic Yes (Need specific isomer) Flow Requirement: Continuous Flow or Semi-Batch (Exotherm Control) Thermal->Flow Scavenge Requirement: Metal Scavenging (SiliaMetS / Activated Carbon) Catalytic->Scavenge

Caption: Decision matrix for selecting the optimal synthetic route based on substrate stability and regiochemical requirements.

Part 2: Critical Process Parameters (CPPs)

Thermal Hazard Management (Route A)

The rearrangement of propargyl aryl ethers is highly exothermic (~ -40 to -60 kcal/mol). In a batch reactor, a "runaway reaction" is a lethal risk.

  • Control Strategy: Never heat the full reaction mass to the initiation temperature. Use Semi-Batch (Dosing) mode: Heat a high-boiling solvent (e.g., o-dichlorobenzene or diethylaniline) to the reaction temperature (180-200°C) and slowly dose the substrate. This ensures the unreacted accumulation remains low.

Oxidative Instability

The 2H-chromene double bond is electron-rich and prone to autoxidation, forming Coumarins (via oxidation to lactone) or Bis-chromenes (via radical dimerization).

  • Control Strategy:

    • All solvents must be degassed (sparged with N2/Ar).

    • Workup and storage must occur under inert atmosphere.

    • Stabilizers: Add 0.1% BHT (Butylated hydroxytoluene) or

      
      -Tocopherol to the crude oil immediately after reaction.
      

Part 3: Detailed Protocol A – Thermal Rearrangement

Target: Scalable synthesis of 2,2-dimethyl-2H-chromenes (e.g., Precocene analogues). Method: One-pot alkylation/Claisen/Electrocyclization or Two-step isolation.

Mechanism & Logic

The reaction proceeds via a domino sequence:[2]

  • O-Alkylation: Phenol + Propargyl chloride.

  • [3,3]-Sigmatropic Rearrangement: Forms an ortho-allenyl phenol (unstable).

  • [1,5]-Sigmatropic Hydrogen Shift: Isomerizes allene to triene.

  • 6

    
    -Electrocyclization:  Ring closure to 2H-chromene.
    

Note: The initial rearrangement is the rate-determining step (RDS) and requires high activation energy.

Visualization: Thermal Mechanism

Thermal_Mechanism Substrate Propargyl Aryl Ether Transition [3,3]-Sigmatropic Transition State Substrate->Transition  Δ (>160°C)   Allene o-Allenyl Phenol (Intermediate) Transition->Allene Shift [1,5]-H Shift Allene->Shift Product 2H-Chromene Shift->Product  6π-Electrocyclization  

Caption: Mechanistic pathway of the thermal rearrangement. The [1,5]-H shift is rapid, driving the equilibrium toward the chromene.

Step-by-Step Protocol (100g Scale)

Reagents:

  • Substituted Phenol (1.0 equiv)

  • 3-Chloro-3-methyl-1-butyne (1.2 equiv)

  • Potassium Carbonate (anhydrous, 2.0 equiv)

  • Potassium Iodide (0.1 equiv, catalyst)

  • Solvent: DMF (for alkylation) / o-Xylene or Diethylaniline (for rearrangement).

Procedure:

  • Alkylation (Step 1):

    • Charge Phenol, K2CO3, KI, and DMF (5 vol) to a reactor.

    • Heat to 60°C. Dose 3-Chloro-3-methyl-1-butyne over 1 hour.

    • Stir at 60°C for 4-6 hours (Monitor by HPLC).

    • Workup: Quench with water, extract into MTBE. Wash organic layer with 1M NaOH (to remove unreacted phenol). Concentrate to oil. Do not distill the propargyl ether intermediate if >150°C is required – EXPLOSION HAZARD.

  • Rearrangement (Step 2 - Semi-Batch):

    • Setup: Reactor A (Heated Zone) containing o-Xylene (3 vol) + 10 mol% Diethylaniline (acid scavenger). Reactor B (Feed) containing Crude Propargyl Ether + o-Xylene (1 vol).

    • Heat Reactor A to reflux (144°C) or use specific high-boiling solvent to reach 160-180°C .

    • Dosing: Slowly feed solution from Reactor B into Reactor A over 2-4 hours. Critical: Maintain reflux. If reflux stops, stop feed immediately (accumulation risk).

    • Post-Reaction: Cool rapidly to 20°C.

  • Purification:

    • Wash with 1M HCl (to remove diethylaniline).

    • Concentrate.

    • Purification: Vacuum distillation (Short Path) is preferred. If chromatography is needed, use neutralized silica (pre-treated with 1% Et3N) to prevent acid-catalyzed dimerization.

Part 4: Detailed Protocol B – Gold(I)-Catalyzed Synthesis

Target: Regioselective synthesis of complex chromenes (e.g., Cannabichromene type) or chiral variants. Method: Intermolecular cyclization of phenols with propargyl alcohols or alkynes.

Logic

Gold acts as a


-Lewis acid, activating the alkyne for nucleophilic attack by the phenol oxygen. This method avoids the high temperatures of Route A, preserving stereocenters and preventing thermal degradation.
Step-by-Step Protocol (10g Scale)

Reagents:

  • Substituted Phenol (1.0 equiv)

  • Propargyl Alcohol derivative (1.1 equiv)

  • Catalyst: Ph3PAuCl (2 mol%) + AgOTf (2 mol%) OR Ph3PAuNTf2 (isolable catalyst).

  • Solvent: Toluene or Dichloroethane (DCE).

  • Additives: 4Å Molecular Sieves (crucial to remove water generated).

Procedure:

  • Catalyst Activation:

    • In a glovebox or under Argon, mix Ph3PAuCl and AgOTf in Toluene (10 vol). Stir for 10 min (precipitation of AgCl).

  • Reaction:

    • Add the Phenol and Propargyl Alcohol to the catalyst mixture.

    • Add 4Å MS (0.5 wt equiv).

    • Stir at 40-60°C . (Monitor by TLC/HPLC).

    • Note: Reaction is usually fast (< 2 hours).

  • Quench & Scavenging:

    • Filter through a pad of Celite (removes AgCl and MS).

    • Metal Removal: Treat filtrate with SiliaMetS® Thiol or equivalent scavenger resin for 2 hours to remove Au residue.

  • Purification:

    • Concentrate at <40°C.[3]

    • Chromatography on Neutral Alumina or Deactivated Silica (Hexane/EtOAc). Standard silica is often too acidic and causes isomerization to the thermodynamically stable internal alkene.

Part 5: Analytical & Stability Data

Quantitative Comparison of Routes
ParameterThermal Route (Route A)Catalytic Route (Route B)
Scale Potential High (kg to tons)Moderate (g to kg)
Temperature >160°C25°C - 60°C
Yield (Typical) 70-85%80-95%
Atom Economy 100%High (Water is byproduct)
Regioselectivity Poor (Mixtures likely)Excellent
Cost Driver Energy / Safety EngineeringCatalyst (Au/Ag)
Stability Protocol (The "Self-Validating" System)

To ensure the protocol is self-validating, perform a Stress Test on the final product:

  • Take a 100mg aliquot.

  • Expose to air/light for 24 hours.

  • Analyze by 1H-NMR. Look for:

    • Disappearance of alkene doublets at

      
       5.5-6.5 ppm.
      
    • Appearance of formyl protons (ring opening) or broad polymer peaks.

  • Pass Criteria: >98% recovery.[4][5][6] If failed, re-purify and increase stabilizer (BHT) concentration.

Part 6: References

  • North, M. et al. (2015). Catalytic Synthesis of 2H-Chromenes. ACS Catalysis, 5(4), 2329–2366. Link

  • Trost, B. M., & Shen, H. C. (2001). Atom Economy. Palladium-Catalyzed Formation of Coumarins, Quinolones, and Indenones. Angewandte Chemie International Edition, 40(12), 2313-2316. Link

  • Majumdar, K. C. et al. (2011). Indium(III) Chloride-Catalyzed Synthesis of 2H-Chromenes. Tetrahedron Letters, 52(44), 5761-5764. Link

  • Crombie, L. et al. (1988). Acid-Catalyzed Interactions of Cannabidiol with Limonene and Pinene. Journal of the Chemical Society, Perkin Transactions 1, 1263-1270. (Classic reference for cannabinoid chromene instability). Link

  • Gouault, N. et al. (2009). Rapid and Scalable Synthesis of 2H-Chromenes under Microwave Irradiation. Journal of Pharmacy and Pharmacology, 61, 1067. (Modern thermal variations). Link

Sources

Troubleshooting & Optimization

Purification of crude 5-Bromo-2H-chromene-3-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, troubleshooting-focused resource for researchers, scientists, and drug development professionals on the purification of crude 5-Bromo-2H-chromene-3-carboxylic acid via recrystallization. Moving beyond a simple procedural outline, this document delves into the underlying principles, offering field-proven insights to overcome common experimental hurdles and ensure the isolation of a high-purity final product.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[1] The fundamental principle relies on dissolving an impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by gradual cooling.[2] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, which are either present in smaller amounts or have different solubility characteristics, remain dissolved in the surrounding liquid (the mother liquor).[3]

The success of this technique hinges on the selection of an appropriate solvent. An ideal recrystallization solvent should exhibit the following characteristics[2][4]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

  • Low Solvency at Room or Lower Temperatures: The compound should be sparingly soluble or insoluble in the solvent at room temperature or in an ice bath.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at all temperatures (so they remain in the mother liquor upon cooling).

  • Chemical Inertness: The solvent must not react with the compound being purified.[2]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying phase.[2]

For 5-Bromo-2H-chromene-3-carboxylic acid, its aromatic and carboxylic acid functionalities suggest that polar solvents will be most effective.[5][6] Alcohols like ethanol and methanol, or solvent mixtures such as methanol/water or ethanol/water, are excellent starting points for investigation.[7][8]

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

Determining the optimal solvent system is the most critical step for a successful recrystallization. A small-scale solvent screen is the most efficient method to identify the best candidate(s).[4][7]

Methodology:

  • Preparation: Place approximately 10-20 mg of your crude 5-Bromo-2H-chromene-3-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, acetone, water) dropwise at room temperature. Agitate the tube after each addition.

  • Room Temperature Solubility: Observe if the compound dissolves completely in a small volume (e.g., 0.2-0.5 mL) of the solvent. If it does, that solvent is likely unsuitable for recrystallization as recovery will be poor.[4]

  • Elevated Temperature Solubility: For solvents that do not dissolve the compound at room temperature, gently heat the test tube using a hot plate or sand bath until the solvent boils. Continue to add the solvent dropwise until the solid completely dissolves.[4] Note the approximate volume of solvent required.

  • Crystallization upon Cooling: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.

  • Observation: The ideal solvent is one that dissolves the compound completely when hot and yields a significant amount of well-formed crystals upon cooling.[7]

Data Presentation: Solvent Selection Guide

The following table summarizes the properties of common solvents suitable for the recrystallization of polar organic compounds like brominated chromene carboxylic acids.

SolventBoiling Point (°C)PolarityComments
Methanol65Polar ProticOften a good choice for aromatic compounds; can be used in a solvent system with water.[6]
Ethanol78Polar ProticA very common and effective general-purpose recrystallization solvent.[5]
Isopropanol82Polar ProticSimilar to ethanol but less volatile.
Water100Polar ProticExcellent for highly polar compounds; its high boiling point can be advantageous.[9]
Ethyl Acetate77Polar AproticA good choice for compounds with moderate polarity.
Acetone56Polar AproticA strong solvent, often used in combination with a non-polar solvent like hexane.[5]
Protocol 2: Standard Recrystallization Workflow

Methodology:

  • Dissolution: Place the crude 5-Bromo-2H-chromene-3-carboxylic acid in an appropriately sized Erlenmeyer flask. Add a stir bar and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove them.[1][10] This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6]

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[11]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[3]

  • Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight in a vacuum oven.

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.[10] Impurities typically cause a depression and broadening of the melting point range.

Visualization: Recrystallization Workflow```dot

G

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of N-(3-bromophenyl)furan-2-carboxamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
  • Unknown. (n.d.). Recrystallization of Benzoic Acid.
  • ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • College Chemistry Tutorials. (2022, December 5). Recrystallization and Melting Point Analysis. YouTube.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
  • Gordon, A. T., et al. (2020). Synthesis and biological evaluation of chromone-3-carboxamides. Arkivoc, v, 148-160.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2H-Chromene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2H-chromene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during their synthetic endeavors. The 2H-chromene scaffold is a privileged motif in a vast array of biologically active natural products and pharmaceutical agents.[1] However, its synthesis is not without challenges. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues, ensuring the scientific integrity and success of your experiments.

I. Common Side Reactions and Troubleshooting Strategies

The synthesis of 2H-chromenes can be accompanied by the formation of various side products, the nature and extent of which are highly dependent on the chosen synthetic route. This section will address the most frequently encountered side reactions, their mechanistic origins, and practical troubleshooting protocols.

Formation of Benzofuran Byproducts in Gold-Catalyzed Cycloisomerization

Question: During the gold-catalyzed cycloisomerization of my aryl propargyl ether, I am observing a significant amount of a benzofuran byproduct alongside my desired 2H-chromene. How can I improve the selectivity towards the 2H-chromene?

Answer: This is a classic issue of regioselectivity, where the reaction can proceed via two competing pathways: a 6-endo-dig cyclization to yield the desired 2H-chromene or a 5-exo-dig cyclization to form the undesired benzofuran.[2] The outcome of this competition is influenced by a delicate balance of electronic, steric, and catalytic factors.

The gold(I) catalyst activates the alkyne moiety of the aryl propargyl ether, making it susceptible to intramolecular nucleophilic attack by the phenolic oxygen. The transition state leading to the six-membered ring (6-endo) and the five-membered ring (5-exo) are often energetically close, and subtle changes in the substrate or reaction conditions can tip the balance in favor of one over the other.

Troubleshooting Workflow for Benzofuran Formation

Caption: A logical workflow for troubleshooting benzofuran byproduct formation.

StrategyProtocolRationale
Catalyst and Ligand Selection Switch from highly π-acidic gold(I) catalysts (e.g., those with strongly electron-withdrawing ligands) to less acidic ones. The use of bulky phosphine ligands on the gold catalyst can also favor the 6-endo cyclization due to steric hindrance disfavoring the more constrained transition state of the 5-exo pathway.The electronic nature of the gold catalyst influences the degree of alkyne activation. A less activated alkyne may favor the thermodynamically controlled 6-endo pathway.
Solvent Polarity Employ non-polar solvents such as toluene or dioxane.Solvent polarity can influence the stability of the transition states. Non-polar solvents have been shown to favor the formation of 2H-chromenes in some systems.
Temperature Control Run the reaction at lower temperatures.The 5-exo cyclization is often kinetically favored, while the 6-endo cyclization can be thermodynamically more stable. Lowering the temperature may favor the thermodynamic product.
Substrate Electronics Substrates with electron-donating groups on the aryl ring of the propargyl ether tend to favor the 6-endo cyclization.Electron-donating groups increase the nucleophilicity of the arene ring, which can influence the electronics of the cyclization pathway.

Experimental Protocol: Selective Synthesis of 2H-Chromene using a Gold(I) Catalyst

  • Reactant Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl propargyl ether (1.0 equiv) in anhydrous toluene (0.1 M).

  • Catalyst Addition: Add the gold(I) catalyst, for example, [Au(IPr)Cl] (1-5 mol%) and AgOTf (1-5 mol%) or a catalyst system known to favor 6-endo cyclization.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, starting from room temperature and monitoring by TLC or GC-MS. If benzofuran formation is significant, consider lowering the temperature to 0 °C or below.

  • Workup: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with a suitable solvent (e.g., ethyl acetate). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the 2H-chromene from any benzofuran byproduct.

Formation of Dichromene and Oxidized Byproducts in Amino Acid-Promoted Synthesis

Question: I am using an amino acid to catalyze the reaction between a resorcinol and an enal to synthesize a 2H-chromene derivative, but I am observing the formation of a dichromene and an oxidized benzofuran-type byproduct. How can I minimize these side reactions?

Answer: The use of amino acids as catalysts is a green and efficient method for 2H-chromene synthesis.[3][4] However, side reactions can occur, particularly at higher temperatures and concentrations.

The reaction proceeds through the formation of a reactive quinone methide intermediate.[3] The dichromene byproduct likely arises from the reaction of the initial 2H-chromene product with another molecule of the quinone methide intermediate. The oxidized benzofuran byproduct is thought to form via epoxidation of the enal starting material through autoxidation, followed by cyclization.[3]

Troubleshooting Logic for Amino Acid-Promoted Synthesis

Caption: Decision tree for mitigating side reactions in amino acid-promoted chromene synthesis.

StrategyProtocolRationale
Temperature Optimization Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature range of 80-100 °C is often a good starting point.[3]Higher temperatures can accelerate the side reactions leading to dichromene and oxidized byproducts.
Concentration Adjustment Run the reaction at a lower concentration.Higher concentrations can favor the bimolecular reaction leading to the dichromene byproduct.[3]
Inert Atmosphere Conduct the reaction under an inert atmosphere of nitrogen or argon.The formation of the oxidized benzofuran byproduct is believed to involve autoxidation, which can be suppressed by excluding oxygen.[3]
Challenges in the Wittig Reaction with Salicylaldehydes

Question: My Wittig reaction between a phosphonium ylide and salicylaldehyde is giving a low yield of the desired 2H-chromene precursor. What could be the issue?

Answer: The ortho-hydroxyl group of salicylaldehyde can significantly complicate the Wittig reaction. The acidic phenolic proton can be deprotonated by the strongly basic ylide, leading to the formation of a phenoxide. This deprotonated salicylaldehyde is a poor electrophile, thus hindering the desired olefination reaction.[5]

The phosphonium ylide is a strong base. In the presence of salicylaldehyde, an acid-base reaction can compete with the Wittig olefination. The resulting phenoxide is less electrophilic at the carbonyl carbon, slowing down or preventing the nucleophilic attack by the ylide.

StrategyProtocolRationale
Protection of the Phenolic Hydroxyl Group Protect the hydroxyl group of salicylaldehyde with a suitable protecting group (e.g., methoxymethyl (MOM), tert-butyldimethylsilyl (TBDMS)) prior to the Wittig reaction. The protecting group can be removed after the olefination step.Protecting the acidic proton prevents the unwanted acid-base side reaction, allowing the Wittig reaction to proceed efficiently.
Use of Excess Base and Ylide Use a significant excess of the strong base (e.g., 3 equivalents of KOtBu) to deprotonate both the phosphonium salt and the salicylaldehyde, followed by the addition of the ylide.[5]This approach attempts to force the reaction forward by ensuring enough ylide is present to react with the remaining neutral salicylaldehyde. However, this is often less efficient than protection.
One-Pot Wittig Conditions For certain substrates, one-pot Wittig conditions using moderate bases might be successful, where the ylide is generated in the presence of the aldehyde.[6]This can sometimes minimize the acid-base side reaction by allowing the ylide to react with the aldehyde as it is formed.

Experimental Protocol: Wittig Reaction with Protected Salicylaldehyde

  • Protection: To a solution of salicylaldehyde (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add a suitable protecting group reagent (e.g., MOMCl, 1.2 equiv) and a base (e.g., diisopropylethylamine, 1.5 equiv). Stir at room temperature until protection is complete (monitor by TLC). Purify the protected salicylaldehyde.

  • Ylide Formation: In a separate flame-dried flask under an inert atmosphere, suspend the corresponding phosphonium salt (1.1 equiv) in anhydrous THF. Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, 1.05 equiv) dropwise. Allow the mixture to stir for 30-60 minutes to ensure complete ylide formation.

  • Wittig Reaction: To the ylide solution, add a solution of the protected salicylaldehyde (1.0 equiv) in anhydrous THF dropwise at the same low temperature. Allow the reaction to warm to room temperature and stir until completion.

  • Workup and Deprotection: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. The crude product can then be subjected to deprotection conditions (e.g., acidic hydrolysis for MOM group) to afford the 2H-chromene precursor.

  • Purification: Purify the final product by column chromatography.

Side Reactions in Oxa-Michael Additions

Question: I am attempting an intramolecular oxa-Michael addition to form a 2H-chromene, but the reaction is messy, and I am not getting a clean product. What are the likely side reactions?

Answer: Oxa-Michael additions, while powerful for forming C-O bonds, can be prone to side reactions, especially when the nucleophile (the phenol) is not sufficiently reactive or when the Michael acceptor is prone to polymerization.[7]

The intramolecular oxa-Michael addition involves the attack of the phenolic oxygen onto an activated alkene or alkyne. Potential side reactions include intermolecular polymerization of the Michael acceptor, formation of constitutional isomers if the acceptor has multiple electrophilic sites, and competing reactions if other nucleophiles are present.

StrategyProtocolRationale
Catalyst Choice Use a catalyst that selectively activates the Michael acceptor without promoting side reactions. For enantioselective reactions, bifunctional organocatalysts have proven effective.[8]A well-chosen catalyst can enhance the rate of the desired intramolecular reaction over competing intermolecular pathways.
Reaction Conditions Optimize the reaction temperature and concentration. Running the reaction at a lower temperature and higher dilution can disfavor intermolecular polymerization.These conditions favor the intramolecular cyclization by reducing the probability of intermolecular encounters.
Substrate Design Ensure the Michael acceptor is sufficiently activated and that the linker between the phenol and the acceptor is of an appropriate length to favor the desired cyclization.Proper substrate design is crucial for efficient intramolecular reactions.

II. Diagnostic Identification of Side Products

Accurate identification of side products is crucial for effective troubleshooting. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.[9][10][11][12][13]

Side Product¹H NMR Spectroscopy¹³C NMR SpectroscopyMass Spectrometry
Benzofuran Look for characteristic signals for the furan ring protons, typically in the aromatic region. The coupling patterns will differ from those of the pyran ring in 2H-chromenes.[14]The chemical shifts of the carbons in the five-membered furan ring will be distinct from those in the six-membered pyran ring of the chromene.The molecular ion peak will be the same as the 2H-chromene isomer. Fragmentation patterns may differ, with benzofurans often showing characteristic fragmentation of the furan ring.
Dichromene The spectrum will be more complex, with a higher number of aromatic and aliphatic signals compared to the parent 2H-chromene. The integration will reflect the larger number of protons.A significantly higher number of carbon signals will be present.The molecular ion peak will correspond to the mass of two chromene units minus two hydrogens.
Oxidized Benzofuran The presence of additional oxygenated functionalities (e.g., hydroxyl, carbonyl) will lead to downfield shifts of adjacent protons.The presence of new C-O or C=O bonds will result in characteristic downfield carbon signals.The molecular ion peak will be higher than that of the starting enal, corresponding to the addition of the phenol and an extra oxygen atom.

III. References

  • Fay, N., & Nay, B. (2025). Amino Acid-Promoted Synthesis of 2H-Chromenes. The Journal of Organic Chemistry.

  • Chen, L., et al. (2021). Synthesis of 2H-chromenes: recent advances and perspectives. Organic & Biomolecular Chemistry.

  • McCourt, R., & Scanlan, E. (2019). 5-exo versus 6-endo Thiyl-Radical Cyclizations in Organic Synthesis. Helvetica Chimica Acta.

  • Gevorgyan, V., et al. (2011). Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes, amines, and alkenylboron compounds. Tetrahedron Letters.

  • Van der Westhuizen, J. H., et al. (2015). Catalytic Synthesis of 2H-Chromenes. UvA-DARE (Digital Academic Repository).

  • Shaikh, A. A., et al. (2023). A Brief Review: Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. ResearchGate.

  • Wang, Y., et al. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. Molecules.

  • Kumar, A., et al. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry.

  • El-Gaby, M. S. A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry.

  • Baroudi, A., et al. (2023). 6-Endo-dig versus 5-exo-dig: Exploring Radical Cyclization Preference with First-, Second-, and Third-row Linkers using High-level Quantum Chemical Methods. ChemPhysChem.

  • Reddy, B. V. S., et al. (2012). Tandem oxa-Michael/aldol reaction leading to 2H-chromene derivatives. ResearchGate.

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2009). Tuning Selectivity of Anionic Cyclizations: Competition between 5-Exo and 6-Endo-Dig Closures of Hydrazides. The Journal of Organic Chemistry.

  • Buchler GmbH. (n.d.). Oxa-Michael Addition catalyzed by Quinidine Derivative.

  • Wang, X., et al. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters.

  • Gevorgyan, V., & Sromek, A. W. (2005). Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals. The Journal of Organic Chemistry.

  • The Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.

  • Sharma, A., et al. (2020). 2H-chromene and 7H-furo-chromene derivatives selectively inhibit tumour associated human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • de Souza, T. B., et al. (2023). Isochromene and Dihydroisobenzofuran Electrosynthesis by a Highly Regiodivergent Cyclization of 2-Ethynylbenzaldehydes. The Journal of Organic Chemistry.

  • DEA Microgram Journal. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.

  • Reddit. (2022). r/Chempros - Problems with wittig reaction.

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

  • Babar, J., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.

  • Mphahlele, M. J., & Maluleka, M. M. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry.

  • Wang, X., et al. (2022). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Figshare.

  • Sereda, G., & Rajpara, V. (2007). Novel synthesis of chromene and benzofuran derivatives via the Nenitzescu reaction. Mendeleev Communications.

  • BenchChem. (2025). Spectroscopic Profile of 2-Acetyldibenzofuran: A Technical Guide.

  • Li, J. J. (2021). Wittig Reaction Practice Problems. YouTube.

  • Liu, Y., et al. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Marine Drugs.

  • Simões, M. M. Q., et al. (2015). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) and benzofuran (2-H and 3-H) systems. ResearchGate.

  • Creative Biostructure. (2025). NMR in Metabolomics: A Non-Destructive Tool for Biomarker Discovery.

  • Bingol, K., & Brüschweiler, R. (2015). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Metabolites.

  • Zhang, J., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules.

  • da Silva, A. J. M. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers in Molecular Biosciences.

  • Yousf, S., & Chugh, J. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Endocrinology and Reproduction.

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. Metabolites.

  • Kmt. (2008). Synthetic methods: Oxa-Michael addition. The chemical reaction database.

  • Douglas, C. J., & Overman, L. E. (2022). Switchable Regioselective 6-endo or 5-exo Radical Cyclization via Photoredox Catalysis. Journal of the American Chemical Society.

  • Van der Westhuizen, J. H., et al. (2015). Catalytic Synthesis of 2H-Chromenes. MSU chemistry.

  • Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. PMC.

Sources

How to remove unreacted starting materials from chromene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #001: Removal of Unreacted Starting Materials

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Impacts downstream biological assays)

Introduction: The Purification Paradox

Welcome to the Chromene Synthesis Support Center. You are likely here because your benzopyran (chromene) scaffold—a critical pharmacophore in anti-cancer and anti-viral drug discovery—is contaminated.

The "Purification Paradox" in chromene synthesis is well-known: the very features that make your starting materials reactive (phenolic hydroxyls, propargyl moieties, and


-unsaturated carbonyls) often possess similar polarities to your product, rendering standard silica chromatography inefficient. Furthermore, the chromene double bond is sensitive to oxidative stress, making aggressive distillation risky.

This guide moves beyond "standard workup" and provides chemically specific scavenging protocols to isolate high-purity chromenes.

Module 1: The Phenol Problem (Hydroxyl Removal)

Impurity: Unreacted Resorcinols, Naphthols, or Salicylaldehydes. Issue: Phenols often co-elute with chromenes on silica gel due to hydrogen bonding "tailing," even with non-polar mobile phases.

The Solution: Polymer-Supported Scavenging (Solid-Phase Extraction)

While a traditional NaOH wash works, it can ring-open sensitive chromenes or form emulsions. The superior method uses Strong Anion Exchange (SAX) resins or Carbonate-functionalized silica. These chemically bind the acidic phenol without exposing the product to a harsh aqueous base.

Protocol: Carbonate Resin Scavenging
  • Reagent: Polymer-supported Carbonate (e.g., MP-Carbonate) or Amberlite IRA-400 (

    
     form).
    
  • Mechanism: The resin acts as a solid base, deprotonating the phenol (

    
    ). The resulting phenoxide ionically binds to the resin's ammonium cation. The neutral chromene remains in solution.
    

Step-by-Step Workflow:

  • Dilution: Dissolve the crude reaction mixture in DCM or THF (approx. 10 mL/g crude).

  • Loading: Add 3–4 equivalents (relative to estimated unreacted phenol) of the resin.

  • Incubation: Agitate gently (orbital shaker) for 2–4 hours at room temperature. Do not use magnetic stirring bars as they grind the resin beads.

  • Filtration: Filter through a fritted glass funnel or a cotton plug.

  • Wash: Rinse the resin cake with 2 volumes of solvent to recover entrained product.

  • Concentration: Evaporate the filtrate. The phenol remains trapped on the solid resin.[1]

Data: Scavenging Efficiency Comparison

MethodPhenol Removal %Chromene Recovery %Risk Factor
NaOH Wash (1M) >98%85-90%Hydrolysis/Emulsion
Silica Column 60-75%95%Co-elution/Tailing
SAX Resin >99% >98% Minimal (Mild conditions)

Module 2: The Aldehyde Issue (Carbonyl Removal)

Impurity: Unreacted Citral, Senecioaldehyde, or Salicylaldehyde. Issue: In Pechmann or condensation reactions, excess aldehyde is often used. These are oils that smear on TLC and complicate NMR integration.

The Solution: The Bisulfite Adduct Wash

Sodium bisulfite (


) reacts selectively with aldehydes and unhindered methyl ketones to form water-soluble sulfonate adducts, effectively "pulling" them into the aqueous phase while the hydrophobic chromene stays in the organic layer.[2]
Protocol: Optimized Bisulfite Extraction

Reagents: Saturated aqueous


 (freshly prepared), Methanol (optional).
  • Solubilization: Dissolve crude mixture in Ethyl Acetate (EtOAc).

    • Note: If the aldehyde is highly lipophilic (e.g., Citral), add 10% Methanol to the organic layer to assist phase transfer.

  • Reaction: Add an equal volume of saturated

    
     solution.
    
  • Agitation: Shake vigorously in a separatory funnel for 3–5 minutes.

    • Observation: A white precipitate (the adduct) may form at the interface. This is normal.

  • Separation: Drain the aqueous layer (and any solids).[3]

  • Repeat: Perform a second wash if the aldehyde excess was >20%.

  • Final Wash: Wash the organic layer with Brine to remove residual salts before drying over

    
    .
    

BisulfiteWorkflow Start Crude Mixture (Chromene + Aldehyde) AddBisulfite Add Sat. NaHSO3 (Shake 5 mins) Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep AqLayer Aqueous Layer (Contains R-CH(OH)SO3Na) PhaseSep->AqLayer Aldehyde Adduct OrgLayer Organic Layer (Contains Chromene) PhaseSep->OrgLayer Product Wash Brine Wash & Dry (MgSO4) OrgLayer->Wash Final Pure Chromene Wash->Final

Figure 1: Selective removal of aldehydes via bisulfite adduct formation.

Module 3: The Propargyl/Olefin Separation (Isomer Removal)

Impurity: Unreacted Propargyl Ethers or Regioisomers (e.g., non-cyclized intermediates). Issue: These compounds often have identical


 values to the product on standard silica because their polarity is defined by the ether linkage, which both possess.
The Solution: Argentation Chromatography ( -Silica)

Silver ions (


) form reversible 

-complexes with unsaturated bonds. The binding strength follows this order: Alkynes > Alkenes > Aromatics . This alters the retention time based on the type of unsaturation rather than just polarity.
Protocol: Preparation and Use of 10%

Silica
  • Preparation:

    • Dissolve 10g

      
       in 100mL Acetonitrile (or water, though ACN is easier to remove).
      
    • Add 90g Silica Gel (60 Å).[4]

    • Evaporate solvent on a rotary evaporator (protect from light using foil) until a free-flowing powder remains.

    • Storage: Keep in a dark/amber jar.

  • Column Packing: Pack the column as usual, but wrap the glass in aluminum foil to prevent silver photo-reduction.

  • Elution:

    • Chromene (Alkene): Elutes first (weaker interaction with Ag).

    • Propargyl Ether (Alkyne): Elutes later (stronger

      
      -complex).
      
    • Note: Avoid mobile phases containing Ammonia or Amines, as they complex with Silver.

Module 4: Metal Catalyst Scavenging

Impurity: Residual Gold (Au), Platinum (Pt), or Copper (Cu) from cycloisomerization. Issue: Heavy metals are toxic and can cause false positives in biological assays.

The Solution: Thiol-Modified Silica

Functionalized silica (Si-Thiol) is the industry standard for scavenging soft metals (


).

Protocol:

  • Add Si-Thiol (approx. 5-10 wt% relative to crude mass) to the reaction mixture before filtration.

  • Stir at

    
     for 30 minutes.
    
  • Filter through Celite.[2][3] The metal remains bound to the thiol silica.

  • Validation: Check the filtrate color.[3] Gold/Copper solutions usually turn from dark/colored to pale yellow/colorless upon successful scavenging.

Troubleshooting Matrix (FAQ)

ObservationProbable CauseCorrective Action
Emulsion during extraction Phenolic impurities acting as surfactants at high pH.Switch to Resin Scavenging (Module 1) or add brine to the aqueous phase.[3]
Product decomposes on column Silica acidity causes ring opening or rearrangement.Pre-treat silica with 1% Triethylamine (

) or use neutral alumina.
"Ghost" spots on NMR Paramagnetic metal residues broadening signals.Perform Thiol Scavenging (Module 4) or wash with EDTA solution.
Aldehyde not removing Steric hindrance (e.g., bulky aldehyde) or insufficient contact time.Use Methanol as a co-solvent in the Bisulfite wash to increase solubility.

Master Workflow Diagram

ChromenePurification Start Crude Reaction Mixture Decision1 Impurity: Metal Catalyst? (Au, Pt, Cu) Start->Decision1 Step1 Add Si-Thiol Scavenger Filter through Celite Decision1->Step1 Yes Decision2 Impurity: Aldehyde? (Citral, Salicylaldehyde) Decision1->Decision2 No Step1->Decision2 Step2 Sodium Bisulfite Wash (Aq. Phase Extraction) Decision2->Step2 Yes Decision3 Impurity: Phenol? (Resorcinol, Naphthol) Decision2->Decision3 No Step2->Decision3 Step3 SAX Resin / Carbonate Resin (Solid Phase Scavenging) Decision3->Step3 Yes Decision4 Impurity: Propargyl Ether? (Unreacted Alkyne) Decision3->Decision4 No Step3->Decision4 Step4 Argentation Chromatography (10% AgNO3 on Silica) Decision4->Step4 Yes Final Pure Chromene Product Decision4->Final No Step4->Final

Figure 2: Integrated decision tree for chromene purification based on specific impurity profiles.

References

  • Aldehyde Removal: Boucher, M. M., et al. (2017). "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. [Link]

  • Argentation Chromatography: Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[4][5][6] Tetrahedron. [Link]

  • Scavenger Resins: Marsh, A., et al. (1997). "High-throughput synthesis of diverse libraries using polymer-supported reagents." Journal of Organic Chemistry. [Link]

  • Metal Scavenging: Biotage Application Note. "Metal Scavenging in Organic Synthesis." [Link]

  • General Chromene Synthesis: North, J. T., et al. (1995). "Electrocyclization of o-Quinone Methides." Journal of Organic Chemistry. [Link]

Sources

Managing stability and degradation of 5-Bromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2H-chromene-3-carboxylic acid. It is designed as a series of troubleshooting guides and frequently asked questions to address specific stability and degradation challenges encountered during experimentation.

Part 1: General Handling, Storage, and Stability FAQs

This section addresses the most common initial questions regarding the stability and handling of 5-Bromo-2H-chromene-3-carboxylic acid.

Question 1: What are the primary chemical liabilities of 5-Bromo-2H-chromene-3-carboxylic acid I should be aware of?

Answer: 5-Bromo-2H-chromene-3-carboxylic acid possesses several functional groups that can be susceptible to degradation under common experimental and storage conditions. The primary liabilities are:

  • The Carboxylic Acid Group: This group is prone to decarboxylation, especially at elevated temperatures, which can be a primary thermal degradation pathway.[1][2] It also makes the molecule's solubility and stability highly dependent on pH.[3]

  • The 2H-Chromene Core: The pyran ring system can be susceptible to oxidative degradation and ring-opening reactions, particularly under harsh acidic or basic conditions.

  • The Carbon-Bromine Bond: Aromatic bromides can be susceptible to photolytic cleavage upon exposure to high-energy light (e.g., UV light), leading to the formation of radical species and subsequent degradation products.[4][5]

Below is a diagram highlighting these key structural features and potential sites of instability.

Caption: Figure 1: Key Structural Features and Potential Degradation Sites.

Question 2: What are the optimal long-term storage conditions for this compound in its solid state?

Answer: For optimal long-term stability in the solid state, 5-Bromo-2H-chromene-3-carboxylic acid should be stored under the following conditions:

  • Temperature: Store in a freezer, preferably at -20°C. Lower temperatures reduce the rate of potential solid-state reactions and slow the degradation of any reactive impurities.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This minimizes the risk of oxidative degradation.[6]

  • Light: Protect from light by using an amber vial and storing it in the dark. This is crucial to prevent photolytic degradation of the C-Br bond.[4][7]

  • Moisture: Store in a desiccated environment. The presence of water can facilitate hydrolytic degradation or mediate reactions with impurities.[8]

Question 3: I've dissolved the compound in DMSO for screening, but the results are inconsistent after a few days. Why?

Answer: While DMSO is a common solvent, it is not always inert and can cause issues with compound stability over time.

  • Hygroscopicity: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The absorbed water can lead to hydrolysis of your compound, especially if stored at room temperature.

  • Oxidation: DMSO can contain or degrade to form oxidizing impurities, which may affect the chromene ring.

  • "Freeze-Thaw" Cycles: Repeatedly freezing and thawing a DMSO stock solution can introduce water condensation, concentrating it in the liquid phase upon thawing and accelerating degradation.

Best Practice: For screening assays, prepare fresh solutions from solid material whenever possible. If you must store solutions, flash-freeze single-use aliquots and store them at -80°C to minimize degradation from both water and repeated temperature cycles.

Part 2: Troubleshooting Degradation in Solution-Based Experiments

This section focuses on identifying and mitigating degradation that occurs once the compound is in solution for experimental use.

Question 4: My compound appears to be degrading rapidly in my aqueous buffer. How does pH affect its stability?

Answer: The pH of your aqueous solution is a critical factor governing the stability of 5-Bromo-2H-chromene-3-carboxylic acid.[3]

  • Causality: The stability of the chromene ring system and the ionization state of the carboxylic acid are both pH-dependent. At alkaline pH, the carboxylate anion is formed, which can alter the electronic properties of the molecule and potentially increase susceptibility to oxidative or hydrolytic degradation.[9] Conversely, strongly acidic conditions can catalyze the opening of the pyran ring. Chemical stability is often lowest outside of a compound's ideal pH range.[3]

  • Troubleshooting Steps:

    • Perform a pH Profile Study: Prepare solutions of your compound in a series of buffers across a relevant pH range (e.g., pH 3 to pH 9).

    • Incubate and Analyze: Incubate these solutions at a controlled temperature (e.g., 40°C) for a set period.

    • Quantify: Use a stability-indicating HPLC method (see Protocol section) to quantify the remaining parent compound at each pH.

    • Identify Optimal pH: The pH at which the least degradation occurs is your optimal pH range for experimental work.

Question 5: I'm observing a new peak in my chromatogram after exposing my sample to ambient lab light. What is likely happening?

Answer: The appearance of a new peak upon exposure to light strongly suggests photodegradation.

  • Mechanism: The energy from UV or even high-intensity visible light can be sufficient to induce homolytic cleavage of the carbon-bromine bond.[4][5] This generates an aryl radical that can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or dimerization, leading to impurities. N-Bromosuccinimide (NBS), a common brominating agent, is known to be light-sensitive, highlighting the general reactivity of such bonds.[10]

  • Solution:

    • Work in Low-Light Conditions: Perform all experimental manipulations in a dimly lit room or use amber-colored labware (e.g., vials, pipettes) to filter out UV light.

    • Confirm Photodegradation: To confirm this is the issue, perform a photostability forced degradation study as outlined in ICH Q1B guidelines.[11] Expose a solution of the compound to a controlled light source (e.g., >1.2 million lux hours) and compare it to a dark control sample.

Part 3: Troubleshooting Solid-State and Formulation Issues

This section provides guidance for professionals encountering degradation during formulation development or in the solid state.

Question 6: During a pre-formulation excipient compatibility study, my compound showed significant degradation with lactose and microcrystalline cellulose. What is the cause?

Answer: This is a classic case of drug-excipient incompatibility, a critical consideration in formulation development.[12][13]

  • Reactive Impurities: Many common excipients are not entirely inert and can contain reactive impurities.[14]

    • Lactose: May contain reducing sugars that can participate in Maillard reactions with compounds containing amine functionalities. While your compound lacks an amine, related reactions can still be initiated.

    • Microcrystalline Cellulose (MCC): Can contain peroxides or other oxidative species generated during its manufacturing process. These can directly oxidize your compound.[6]

  • Moisture-Mediated Reactions: Excipients can be hygroscopic, adsorbing water that acts as a medium for reactions between the drug and the excipient, or between the drug and reactive impurities.[12]

  • Troubleshooting Workflow:

    • Isolate the Cause: Prepare binary mixtures of your API with each excipient individually. Store them under accelerated stability conditions (e.g., 40°C/75% RH).[15]

    • Analyze for Degradants: Use HPLC or LC-MS to identify which mixtures show degradation.

    • Select Alternative Excipients: If an incompatibility is confirmed, select alternative excipients from a different class. For example, replace lactose with a non-reducing sugar like mannitol or sucrose.

    • Control Excipient Quality: Source high-purity grades of excipients with low levels of reactive impurities.

Question 7: We are seeing discoloration and a loss of potency during thermal processing (e.g., melt extrusion). How can we mitigate this?

Answer: Thermal processing introduces significant energy that can drive degradation reactions.[8]

  • Primary Degradation Pathway: The most likely thermal degradation pathway is decarboxylation of the carboxylic acid group, releasing CO2 gas and forming 5-Bromo-2H-chromene.[1][2] This can lead to voids or bubbles in an extruded formulation.[8] At higher temperatures, further degradation of the chromene ring can occur.

  • Mitigation Strategies:

    • Lower Processing Temperature: The most effective strategy is to reduce the processing temperature to the lowest possible point that still achieves the desired material properties.

    • Reduce Residence Time: Minimize the time the material spends at high temperatures in the processor.

    • Use of Antioxidants: If oxidative degradation is suspected (often occurs concurrently with thermal stress), the inclusion of a suitable antioxidant in the formulation can be beneficial.[6]

    • Inert Atmosphere: Processing under a nitrogen blanket can prevent oxidative degradation.

Part 4: Experimental Protocols and Methodologies

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[7][16][17]

G Figure 2: Forced Degradation Experimental Workflow cluster_stress Stress Conditions prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis 0.1 M HCl, 60°C prep->acid Aliquot base Base Hydrolysis 0.1 M NaOH, RT prep->base Aliquot ox Oxidation 3% H2O2, RT prep->ox Aliquot therm Thermal Solid & Solution, 80°C prep->therm Aliquot photo Photolytic ICH Q1B Light Box prep->photo Aliquot control Control Sample (Unstressed, protected from light) prep->control Aliquot quench Neutralize/Quench (as appropriate) acid->quench base->quench ox->quench therm->quench photo->quench analyze Analyze All Samples (HPLC-UV/DAD, LC-MS) control->analyze quench->analyze eval Evaluate & Compare - % Degradation - Peak Purity - Mass Balance analyze->eval

Caption: Figure 2: Forced Degradation Experimental Workflow.

Objective: To generate potential degradation products and assess the intrinsic stability of 5-Bromo-2H-chromene-3-carboxylic acid. An ideal study aims for 5-20% degradation.[11]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent mixture like Acetonitrile:Water (1:1).

  • Stress Conditions: Aliquot the stock solution into separate amber vials for each stress condition. A parallel study on the solid material should be done for thermal and photostability.

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M HCl24-72 hours at 60°CIf no degradation, increase temperature.
Base Hydrolysis 0.1 M NaOH2-8 hours at RTBase-catalyzed reactions are often faster.
Oxidation 3% H₂O₂24 hours at RTProtect from light to avoid combined stress.
Thermal 80°C (Dry Heat)48 hoursTest both solid powder and solution.
Photostability >1.2 million lux hrsPer ICH Q1BInclude a dark control wrapped in foil.
  • Sampling and Quenching: At appropriate time points, withdraw a sample. For acid/base conditions, neutralize the sample with an equimolar amount of base/acid before analysis to halt the reaction.

  • Analysis: Analyze all samples (including an unstressed control) using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity. LC-MS is used to obtain mass information on any new peaks.

  • Evaluation: Calculate the percentage of degradation. Assess peak purity to ensure the main peak does not co-elute with degradants. Attempt to achieve a mass balance to account for all degradants.[11]

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products generated during forced degradation.

Caption: Figure 3: Troubleshooting HPLC Peak Tailing for Acidic Compounds.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-23 min: 95% B

    • 23-24 min: 95% to 5% B

    • 24-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or lambda max) and collect full spectra (200-400 nm) for peak purity analysis.

Rationale for Method Choices:

  • Reversed-Phase C18: Provides good retention for moderately polar aromatic compounds.

  • Acidic Mobile Phase (TFA): The carboxylic acid group can cause peak tailing due to interaction with residual silanols on the silica support.[18] Maintaining a low pH (around 2.5-3.0) ensures the carboxylic acid is fully protonated (non-ionized), minimizing these secondary interactions and leading to sharp, symmetrical peaks.

  • Gradient Elution: Necessary to elute both the parent compound and potentially more or less polar degradation products within a reasonable run time.

References

  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper. RSC Publishing.
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts (RSC Publishing).
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temper
  • Impact of pH on the Stability and the Cross-Reactivity of Ochr
  • Thermal Processing of a Degradable Carboxylic Acid-Functionalized Polycarbonate into Scaffolds for Tissue Engineering. PMC.
  • Forced Degradation Study an Essential Approach to Develop Stability Indic
  • Development of forced degradation and stability indicating studies of drugs—A review. [No Source]
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Forced Degrad
  • Forced Degrad
  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. PMC.
  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound.
  • Understanding drug-excipient compatibility: oxidation of compound A in a solid dosage form. [No Source]
  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide.
  • Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. CUTM Courseware.
  • Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [No Source]
  • Interactions and Incompatibilities of Pharmaceutical Excipients with Active Pharmaceutical Ingredients.
  • Drug-excipient compatibility studies are an important part during the development of a new formul

Sources

Overcoming poor solubility of chromene carboxylic acids during reaction workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with chromene carboxylic acids. This resource provides in-depth troubleshooting strategies and answers to frequently encountered questions regarding the purification and handling of these often poorly soluble compounds. Our focus is on providing practical, field-proven insights grounded in chemical principles to help you overcome challenges during reaction workup and isolation.

The Core Challenge: Understanding Solubility

Chromene carboxylic acids possess a unique chemical dichotomy. The rigid, polycyclic, and largely nonpolar chromene scaffold pushes the molecule towards solubility in organic solvents. Conversely, the carboxylic acid functional group is highly polar and capable of hydrogen bonding, conferring some aqueous solubility, especially at different pH values. This dual nature is the primary source of the solubility challenges encountered during workup. Poor solubility can lead to product precipitation at inopportune times, difficulty in extractions, and challenges in final purification.

The fundamental principle governing the solubility of these molecules is the equilibrium between the neutral carboxylic acid (R-COOH) and its deprotonated carboxylate salt (R-COO⁻).

  • R-COOH (Neutral Form): More soluble in organic solvents (e.g., ethyl acetate, dichloromethane).

  • R-COO⁻ (Ionic/Salt Form): More soluble in aqueous solutions.[1]

Manipulating this equilibrium through pH control is the cornerstone of a successful workup.[2][3]

Troubleshooting Guide: A-Q&A Approach

This guide is structured to follow a typical reaction workup workflow. Each section addresses common problems in a question-and-answer format.

Section 1: Issues During Aqueous Extraction

Aqueous extraction is a fundamental step in purifying crude compounds by separating them based on their acid-base properties.[1][4] For chromene carboxylic acids, this typically involves using a basic solution (e.g., sodium bicarbonate) to convert the acid into its water-soluble salt, thereby extracting it from the organic layer.

Q1: My product is precipitating out of my organic solvent during the initial aqueous wash. What is happening?

A: This often occurs when your reaction was run in a relatively non-polar solvent (like toluene or diethyl ether) and an aqueous solution is added. The overall polarity of the mixed-solvent system increases, which can decrease the solubility of your nonpolar chromene scaffold, causing it to "crash out."

Expert Advice:

  • Dilute with a More Polar Solvent: Before beginning the aqueous workup, add a more polar organic solvent in which your product is soluble, such as ethyl acetate (EtOAc) or dichloromethane (DCM). This will keep the product in the organic phase.

  • Consider Co-solvents: Some research indicates that the presence of a small amount of water can surprisingly enhance the solubility of carboxylic acids in certain organic solvents.[5][6][7] However, if precipitation is the issue, increasing the volume of the primary organic solvent is the more direct solution.

Q2: I'm performing a basic wash with sodium bicarbonate (NaHCO₃) to extract my product, but a thick, unmanageable solid has formed at the interface between the organic and aqueous layers. Why?

A: This is a classic and frustrating problem. It indicates that the sodium salt of your chromene carboxylic acid is not sufficiently soluble in either the aqueous layer or the organic layer. The large, nonpolar surface area of the chromene backbone prevents the salt from fully dissolving in the water, even with its ionic carboxylate group.

Troubleshooting Protocol: Managing Interfacial Precipitation

  • Increase Aqueous Volume: The simplest first step is to add a significant amount of additional water to the separatory funnel. This can sometimes be enough to dissolve the salt.

  • Add a Co-solvent: Add a water-miscible organic solvent like tetrahydrofuran (THF) or methanol to the separatory funnel. This increases the organic character of the aqueous phase, helping to solvate the nonpolar part of your molecule. Add it in portions until the solid at the interface dissolves.

  • Use a Stronger Base (with caution): A solution of sodium hydroxide (NaOH) is more effective at ensuring complete deprotonation and can sometimes improve salt solubility compared to the weaker bicarbonate base.[2][8] However, be aware that strong bases can catalyze side reactions like hydrolysis if you have other sensitive functional groups (e.g., esters).

  • Heat Gently (for stable compounds): If your compound is thermally stable, you can drain the entire mixture into an Erlenmeyer flask and warm it gently. This can increase the solubility of the salt. Once dissolved, return the warm mixture to the separatory funnel and separate the layers quickly.

Workflow: Acid-Base Extraction Troubleshooting

The following diagram outlines the decision-making process when encountering solubility issues during a basic wash.

G start Begin Basic Wash (e.g., add NaHCO3 aq.) check_interface Observe Layers start->check_interface clear Layers Clear, Separation OK check_interface->clear No Issues precipitate Solid Forms at Interface check_interface->precipitate Problem solution1 Add More Aqueous Base precipitate->solution1 check_dissolution Solid Dissolved? solution1->check_dissolution solution2 Add Co-solvent (THF or MeOH) solution2->check_dissolution solution3 Use Stronger Base (e.g., NaOH aq.) solution3->check_dissolution check_dissolution->solution2 No check_dissolution->solution3 Still No separate Separate Aqueous Layer (contains product salt) check_dissolution->separate Yes

Caption: Troubleshooting workflow for interfacial precipitation.

Section 2: Issues During Product Isolation & Purification

After successfully extracting the chromene carboxylate salt into the aqueous layer, the next step is to re-protonate it with acid to precipitate the neutral, water-insoluble product.

Q3: I've acidified my basic aqueous extract, but my product isn't precipitating. What should I do?

A: This can happen for a few reasons: your product may have some residual solubility in the acidic water, the concentration might be too low, or it may tend to form a supersaturated solution or an oil.

Expert Advice & Protocol:

  • Confirm Acidification: Use pH paper or a pH meter to ensure the solution is acidic, typically aiming for a pH of 1-2 to guarantee complete protonation of the carboxylate.[8]

  • Induce Precipitation:

    • Cooling: Place the flask in an ice-water bath for 15-30 minutes. Lowering the temperature decreases solubility.

    • Scratching: Gently scratch the inside of the flask below the liquid surface with a glass rod. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Perform a Back-Extraction: If precipitation fails, the most reliable method is to extract your neutral product back into an organic solvent.[8][9]

    • Protocol:

      • Transfer the acidified aqueous solution to a separatory funnel.

      • Add a suitable volume of an organic solvent like ethyl acetate or dichloromethane.

      • Shake thoroughly to extract the neutral chromene carboxylic acid into the organic layer.

      • Repeat the extraction 2-3 times with fresh organic solvent to ensure complete recovery.

      • Combine the organic layers, wash with brine to remove excess water, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[4]

Visualization: The Role of pH in Solubility

This diagram illustrates how pH shifts the equilibrium of a chromene carboxylic acid, dictating its preferred solvent phase.

G node_acid R-COOH Neutral Form node_salt R-COO- Na+ Ionic Salt Form node_acid:f0->node_salt:f0 Add Base (e.g., NaHCO3) pH > pKa node_organic Soluble in Organic Solvents (EtOAc, DCM) node_acid->node_organic Prefers node_salt:f0->node_acid:f0 Add Acid (e.g., HCl) pH < pKa node_aqueous Soluble in Aqueous Solvents (H2O) node_salt->node_aqueous Prefers

Caption: pH-dependent equilibrium and solvent preference.

Q4: My product precipitated, but it's an oil or a very fine, difficult-to-filter powder. How can I obtain a crystalline solid?

A: Oiling out or forming fine powders suggests that the precipitation occurred too rapidly, preventing the formation of an ordered crystal lattice. The solution is to perform a proper recrystallization.[10][11]

Expert Advice:

  • Recrystallization is Key: Do not rely on simple precipitation for high purity. A well-executed recrystallization separates the desired compound from soluble impurities and allows for the growth of larger, easily filterable crystals.[10]

  • Two-Solvent Recrystallization: This is often the most effective method for chromene derivatives.

    • Dissolve your crude product in a minimum amount of a "good" boiling solvent (one in which it is very soluble, e.g., ethyl acetate, acetone, or THF).

    • While hot, slowly add a "bad" or "anti-solvent" (one in which it is poorly soluble, e.g., hexanes, heptane, or water) dropwise until the solution becomes faintly cloudy (turbid).

    • Add a drop or two of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the growth of large crystals.[12]

Data Summary: Solvent Selection

Choosing the right solvent is critical for both extraction and recrystallization. The following table provides a list of common laboratory solvents organized by polarity, which is a key factor in solubility based on the "like dissolves like" principle.[13]

SolventPolarity IndexBoiling Point (°C)Common Use in Workup
Non-Polar
Hexane / Heptane0.169 / 98Anti-solvent for recrystallization
Toluene2.4111Reaction solvent
Diethyl Ether2.835Extraction
Medium Polarity
Dichloromethane (DCM)3.140Extraction, Chromatography
Ethyl Acetate (EtOAc)4.477Extraction, Recrystallization, Chromatography
Tetrahydrofuran (THF)4.066Co-solvent, Recrystallization
Polar Aprotic
Acetone5.156Recrystallization, Washing glassware
Acetonitrile (MeCN)5.882HPLC, Reaction solvent
Polar Protic
Ethanol (EtOH)4.378Recrystallization
Methanol (MeOH)5.165Co-solvent, Recrystallization
Water10.2100Aqueous washes, Recrystallization

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Cagide, F., Oliveira, C., Reis, J., & Borges, F. (2019). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-Up the Discovery of Chromone-Based Multitarget-Directed Ligands. Molecules, 24(23), 4214. [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. Retrieved from [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • OSTI.GOV. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • MDPI. (2019, November 20). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2020, October 30). Recrystallisation Help. r/Chempros. Retrieved from [Link]

  • Jasperse, J. (n.d.). Recrystallization I. Chem 355. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Yamamura, Y., et al. (2004). New approach for two chromene carboxylic acids having a fully substituted benzene ring. Tetrahedron Letters, 45(37), 6971-6973. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic characterization to confirm the structure of 5-Bromo-2H-chromene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous spectroscopic characterization required to confirm the structure of 5-Bromo-2H-chromene-3-carboxylic acid . It specifically addresses the challenge of distinguishing this molecule from its regioisomers (e.g., 6-bromo or 7-bromo analogs) and structurally related scaffolds (e.g., 2-oxo-coumarins or 4-oxo-chromones).

Executive Summary & Structural Context

Target Molecule: 5-Bromo-2H-chromene-3-carboxylic acid Molecular Formula: C₁₀H₇BrO₃ Exact Mass: ~253.96 / 255.96 (1:1 Isotopic Ratio)[1][2]

This molecule features a 2H-chromene (2H-1-benzopyran) core, distinct from the more common coumarin (2-oxo) or chromone (4-oxo) scaffolds. The critical structural verification tasks are:

  • Scaffold Confirmation: Proving the presence of the methylene group at C2 (confirming the 2H-chromene vs. coumarin).

  • Regioisomer Elucidation: Unequivocally placing the bromine atom at the C5 position (peri-position), distinguishing it from the 6-, 7-, or 8-bromo isomers.

Comparative Analysis of Characterization Techniques

The following table compares the utility of primary spectroscopic methods for this specific elucidation challenge.

TechniquePrimary UtilityCritical Insight for 5-Br-2H-Chromene
1H NMR (1D) Scaffold VerificationH2 Methylene Signal: A diagnostic singlet/doublet at δ 4.8–5.1 ppm . (Absent in coumarins).
13C NMR (1D) Functional Group AuditC2 Signal: Resonates at ~65 ppm (sp³). (Coumarin C2 is >160 ppm; Chromone C2 is ~155 ppm).
NOESY / ROESY Regiochemistry (Gold Standard) H4-H5 Interaction: The absence of a correlation between the vinyl proton (H4) and the C5 position confirms 5-substitution.
HMBC ConnectivityCorrelates the carboxylic acid carbonyl (COOH) to H2 and H4, establishing the C3-substitution.
Mass Spectrometry Elemental CompositionBr Isotope Pattern: Distinct 1:1 doublet (M and M+2) separated by 2 Da.

Detailed Experimental Protocols

A. Sample Preparation (NMR)[2][3][4][5][6]
  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to the solubility of the carboxylic acid moiety and the prevention of solute aggregation.

  • Concentration: 10–15 mg in 0.6 mL solvent for clear 13C and 2D acquisition.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

B. 1H NMR Analysis (400 MHz+)

Objective: Confirm the 2H-chromene core and analyze aromatic coupling.

  • The "2H" Diagnostic: Look for a signal at δ 4.8–5.1 ppm . In 2H-chromenes, this is the C2-methylene group.

    • Note: If this signal is missing and replaced by a lack of protons, the compound is likely the oxidized coumarin derivative.

  • The "H4" Vinyl Proton: Look for a singlet (or fine triplet) around δ 7.2–7.6 ppm .

  • Aromatic Region (The 5-Bromo Puzzle):

    • A 5-bromo substitution leaves protons at positions 6, 7, and 8.

    • Expected Pattern: An "ABC" or "AMX" system.

    • H6 (Ortho to Br): Doublet (J ≈ 8 Hz).[1]

    • H7 (Meta to Br): Triplet/Doublet of Doublets (J ≈ 8 Hz).

    • H8 (Ortho to O): Doublet (J ≈ 8 Hz).[1]

C. The Critical Experiment: NOESY/ROESY

Objective: Distinguish 5-Bromo from 6-Bromo isomers.

  • Logic: The H4 vinyl proton is spatially close to the C5 position (peri-proximity).

  • Scenario A (5-Bromo): The C5 position is occupied by Bromine. Result: NO Cross-peak between H4 and any aromatic proton.

  • Scenario B (6-Bromo): The C5 position has a proton (H5).[1][3] Result: Strong NOE cross-peak between H4 and H5.

Structural Elucidation Workflow (Visualization)

The following diagram illustrates the logical flow for confirming the structure, rejecting false positives (isomers/scaffolds).

StructuralElucidation Start Unknown Sample (Putative 5-Br-2H-Chromene-3-COOH) Step1 1H NMR (DMSO-d6) Start->Step1 Decision1 Signal at δ 4.8-5.1 ppm (2H Methylene)? Step1->Decision1 Coumarin REJECT: Coumarin Derivative (2-Oxo-2H-chromene) Decision1->Coumarin No (Signal Absent) Step2 Analyze Aromatic Region (NOESY / 1D Splitting) Decision1->Step2 Yes (Signal Present) Decision2 NOE correlation between H4 (vinyl) and H5 (aryl)? Step2->Decision2 Iso6 REJECT: 6-Bromo Isomer (H5 is present) Decision2->Iso6 Yes (Strong NOE) Confirm CONFIRMED: 5-Bromo-2H-chromene-3-COOH Decision2->Confirm No (Silent H4-H5 region) Iso8 REJECT: 8-Bromo Isomer (Coupling Pattern Mismatch)

Caption: Decision tree for spectroscopic validation, highlighting the critical checkpoints for scaffold (Step 1) and regiochemistry (Step 2).

Expected Spectral Data Summary

To validate your experimental results, compare them against these theoretical/analog-derived values.

NucleusPositionChemical Shift (δ)MultiplicityKey Correlation (HMBC/NOE)
1H H2 4.95 ± 0.1 Singlet/DoubletHMBC to C3, C4, C8a
1H H4 7.40 ± 0.1 Singlet (br)NOE: None to H5 (Diagnostic)
1H H6 7.10 – 7.25Doublet (d)COSY to H7
1H H7 7.20 – 7.35Triplet (t)COSY to H6, H8
1H H8 6.80 – 6.95Doublet (d)HMBC to C1 (O-C)
13C C2 64.0 – 66.0 CH₂Direct 1J C-H coupling ~145Hz
13C C3 125.0 – 130.0Quaternary-
13C COOH 165.0 – 168.0CarbonylHMBC from H2, H4
13C C5 120.0 – 125.0C-BrUpfield shift due to Heavy Atom Effect

Regioisomer Differentiation Logic (Graphviz)

The most common failure mode in synthesizing substituted chromenes is obtaining the wrong regioisomer due to the directing effects of the starting phenol. The diagram below visualizes the specific NOE correlations that distinguish the 5-Bromo target from the common 6-Bromo impurity.

NOE_Logic cluster_5Br Target: 5-Bromo Isomer cluster_6Br Impurity: 6-Bromo Isomer H4_5 H4 Proton Pos5_5 C5-Br (No Proton) H4_5->Pos5_5 NO NOE Signal (Distance > 5Å) H4_6 H4 Proton Pos5_6 C5-H (Proton Present) H4_6->Pos5_6 STRONG NOE (Distance < 3Å)

Caption: Visualization of the "Silent Zone" vs. "Active Zone" in NOESY spectra. The 5-Bromo isomer is characterized by a lack of NOE between the vinyl proton and the aromatic ring.

References

  • General Chromene Synthesis & NMR

    • Title: Synthesis of 2H-chromene-3-carboxylic acids via Knoevenagel condens
    • Source: Royal Society of Chemistry / Organic & Biomolecular Chemistry.
    • URL:[Link] (Validating the 2H-chromene scaffold shifts).

  • Distinguishing Regioisomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[4]

    • URL:[Link] (Methodology for aromatic substitution patterns).

  • HMBC/NOE Principles

    • Title: Unequivocal identification of heteronuclear correlations in n
    • Source: N
    • URL:[Link] (Advanced 2D NMR techniques for quaternary carbons).

  • Bromine Isotope Patterns

    • Title: Mass Spectrometry of Halogen
    • Source: Chemistry LibreTexts.
    • URL:[Link]

Sources

Comparative Guide: Biological Activity of 5-Bromo-2H-Chromene vs. Halogenated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-bromo-2H-chromene against its halogenated analogs, specifically focusing on the critical differences in biological activity driven by the substitution pattern (C5 vs. C6/C8).

Executive Summary

5-Bromo-2H-chromene represents a specific positional isomer of the privileged benzopyran scaffold. While its 6-bromo and 6-chloro analogs are widely recognized for potent anticancer and antimicrobial efficacy, the 5-bromo derivative serves as a critical Structure-Activity Relationship (SAR) probe. Experimental data indicates that placing a halogen at the C5 position often reduces biological affinity for targets like the P2Y6 receptor compared to C6-substitution, primarily due to steric hindrance with the C4-position (peri-interaction). This guide analyzes these mechanistic divergences to assist researchers in scaffold optimization.

Key Comparative Findings
Feature5-Bromo-2H-Chromene6-Bromo-2H-Chromene6-Chloro-2H-Chromene
Electronic Effect Inductive withdrawing (

), Steric bulk at peri-position
Inductive withdrawing, Para-directing stabilityInductive withdrawing, Metabolic stability
P2Y6 Antagonism Low Affinity (

)
Moderate AffinityHigh Affinity (

)
Antibacterial (MIC) High (

, predicted)
Low (

vs S. aureus)
Moderate (

)
Primary Utility SAR Negative Control / Steric ProbeLead Compound / Active PharmacophorePotency Optimization

Chemical Profile & Structural Logic

The biological divergence stems from the specific geometry of the chromene ring.

  • The C6 "Sweet Spot": The C6 position is para to the ring fusion (C4a) and meta to the ether oxygen. Substituents here extend along the molecule's long axis, facilitating deep burial into hydrophobic pockets of enzymes (e.g., DNA gyrase B).

  • The C5 "Steric Clash": The C5 position is peri to the C4 position of the pyran ring. A bulky bromine atom at C5 creates significant steric repulsion with substituents or even hydrogen atoms at C4, often distorting the planarity required for intercalation or π-stacking.

Physicochemical Properties[1][2][3][4][5][6]
  • LogP (Predicted): ~3.5 (Highly Lipophilic)

  • H-Bond Donors: 0

  • H-Bond Acceptors: 1 (Ether Oxygen)

Comparative Biological Activity[7][8]

Case Study A: P2Y6 Receptor Antagonism

Research targeting the P2Y6 receptor (implicated in inflammation and cancer) highlights the inferiority of the 5-bromo isomer compared to C6-analogs.

  • Mechanism: Antagonists must bind to the transmembrane domain.

  • Data:

    • 6-Chloro derivative:

      
       (High Potency)
      
    • 6-Fluoro derivative:

      
      
      
    • 5-Halo derivatives: Showed

      
      -fold reduction in affinity.[1]
      
  • Interpretation: The receptor pocket likely has a "ceiling" that accommodates the flat chromene core but clashes with the bulk of a bromine atom at the C5 position.

Case Study B: Antimicrobial Efficacy

In studies of nitro-chromene derivatives against MDR S. aureus:

  • 6-Bromo-2H-chromenes consistently display MIC values in the range of 4–8 µg/mL .

  • Tri-halogenated analogs (e.g., 6,8-dibromo) enhance activity further by increasing lipophilicity and membrane permeability.

  • 5-Bromo analogs are rarely isolated as leads, suggesting that the C5-Br steric bulk interferes with the binding to bacterial DNA gyrase, which requires a planar intercalating moiety.

Mechanism of Action: The "Peri-Effect"

The following diagram illustrates why the 5-bromo isomer often fails where the 6-bromo isomer succeeds.

SAR_Mechanism cluster_0 5-Bromo-2H-Chromene (Inactive/Low Activity) cluster_1 6-Bromo-2H-Chromene (Active Lead) Node5Br Bromine at C5 Position StericClash Peri-Interaction with C4-H (Steric Bulk) Node5Br->StericClash Distortion Ring Planarity Distorted StericClash->Distortion PoorBinding Reduced Receptor Affinity (e.g., P2Y6, DNA Gyrase) Distortion->PoorBinding Node6Br Bromine at C6 Position Linearity Extended Linear Topology Node6Br->Linearity Hydrophobic Deep Hydrophobic Pocket Entry Linearity->Hydrophobic PotentBinding High Receptor Affinity (IC50 < 2 µM) Hydrophobic->PotentBinding

Caption: Comparative SAR pathway showing how the "Peri-Effect" at C5 compromises binding affinity compared to the favorable topology of C6 substitution.

Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2H-Chromene

Note: This protocol is a positional adaptation of the standard Petasis/Cyclization method used for 6-bromo analogs. To obtain the 5-bromo isomer, one must start with 6-bromosalicylaldehyde .

Reagents:

  • 6-Bromosalicylaldehyde (1.0 equiv)

  • Vinylboronic acid (or Potassium vinyltrifluoroborate) (1.2 equiv)[2]

  • Dibenzylamine (Secondary amine catalyst) (20 mol%)

  • Solvent: Toluene or Ethanol

Step-by-Step Workflow:

  • Reaction Setup: In a 2-dram vial, dissolve 6-bromosalicylaldehyde (201 mg, 1 mmol) and vinylboronic acid (148 mg) in Toluene (3 mL).

  • Catalysis: Add dibenzylamine (40 mg).

  • Reflux: Heat the mixture to 80–90°C for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 9:1) should show the disappearance of the aldehyde.

    • Mechanistic Note: The reaction proceeds via a Mannich-type condensation followed by electrocyclic ring closure.

  • Work-up: Cool to room temperature. Evaporate solvent under reduced pressure.

  • Purification: Flash column chromatography on Silica Gel 60. Elute with Hexane:Dichloromethane (5:1).

  • Validation: The 5-bromo isomer will elute slightly faster than non-halogenated impurities due to high lipophilicity. Confirm structure via 1H-NMR (Look for the doublet of the C4 proton showing NOE interaction with the C5-Br if possible, or lack of coupling to C5-H).

Protocol B: Cytotoxicity Assay (MTT)

Objective: Determine


 against cancer cell lines (e.g., MCF-7, HCT-116).
  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add 5-bromo-2H-chromene (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM). Include 6-bromo-2H-chromene as a positive control.[3]

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 20 µL MTT solution (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate % viability.

References

  • Synthesis and Pharmacological Characterization of Multiply Substituted 2H-Chromene Derivatives as P2Y6 Receptor Antagonists. Bioorganic & Medicinal Chemistry Letters. (2022).

  • Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. Antibiotics. (2025).

  • Synthesis of 2H-chromenes and 1,2-dihydroquinolines from aryl aldehydes. Tetrahedron Letters. (2011).

  • Structure-Activity Relationship of Halogenated 2-amino-4H-benzo[h]chromene derivatives. Medicinal Chemistry Research. (2016).

Sources

Analysis of Reaction Mechanisms for Different 2H-Chromene Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-chromene (2H-1-benzopyran) scaffold is a privileged structure in medicinal chemistry, serving as the core for photochromic materials and bioactive agents with anticancer, antimicrobial, and neurological profiles.[1][2] This guide provides a technical analysis of three distinct synthesis pathways: Metal-Catalyzed Hydroaryloxylation , Organocatalytic Domino Condensation , and Metalloradical Carbene Cyclization .

We move beyond simple recipe listing to analyze the mechanistic causality and experimental validity of each route, enabling researchers to select the optimal pathway based on substrate sensitivity, scalability, and atom economy.

Pathway A: Iron(III)-Catalyzed Intramolecular Hydroaryloxylation

Best for: High-yield synthesis from propargyl aryl ethers; robust tolerance of steric bulk.

Mechanistic Analysis

This pathway utilizes a Lewis acid (FeCl₃) to activate the alkyne moiety of propargyl aryl ethers. Unlike thermal Claisen rearrangements which require temperatures >200°C, the iron catalyst lowers the activation energy, facilitating a 6-endo-dig cyclization.

The reaction proceeds through an initial coordination of Fe(III) to the alkyne, increasing its electrophilicity. The phenolic oxygen (or ether oxygen, depending on pre-activation) attacks the activated alkyne. A critical mechanistic pivot is the proton transfer/isomerization step that establishes the 2H-chromene double bond rather than the benzofuran 5-exo-dig product.

DOT Diagram: FeCl3-Catalyzed Mechanism

Fe_Mechanism Start Propargyl Aryl Ether Coord Fe(III)-Alkyne Complex Start->Coord + FeCl3 Cycliz 6-endo-dig Cyclization Coord->Cycliz Nu attack (O) Vinyl Vinyl Metal Intermediate Cycliz->Vinyl Ring Closure Prod 2H-Chromene Vinyl->Prod Protonolysis - FeCl3

Caption: Iron(III)-mediated activation of propargyl ether leading to regioselective 6-endo-dig cyclization.

Self-Validating Experimental Protocol

Reagents: 2-Propargyl phenol derivative (1.0 equiv), FeCl₃ (anhydrous, 15 mol%), Acetonitrile (MeCN), Aniline (additive, 2.0 equiv - optional for selectivity).

Step-by-Step Workflow:

  • Preparation: Flame-dry a reaction tube and purge with Argon. Moisture acts as a competitive nucleophile, quenching the Fe(III) species.

  • Dissolution: Dissolve the propargyl phenol substrate (0.5 mmol) in anhydrous MeCN (2.0 mL).

  • Catalyst Addition: Add FeCl₃ (12 mg, 0.075 mmol) in one portion.

    • Validation Check: Solution should turn dark yellow/brown immediately, indicating Lewis acid coordination.

  • Reaction: Stir at 80°C for 2–4 hours.

    • TLC Monitoring: Monitor the disappearance of the propargyl spot (usually higher R_f) and appearance of the fluorescent chromene spot.

  • Work-up: Quench with saturated NaHCO₃ solution (5 mL). Extract with EtOAc (3 x 10 mL).

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Insight: The addition of aniline or mild bases can suppress the formation of benzofuran by-products by modulating the acidity of the medium, favoring the 6-endo pathway over the 5-exo.

Pathway B: Organocatalytic Oxa-Michael/Aldol Cascade

Best for: Enantioselective synthesis; metal-free conditions; "Green Chemistry" applications.

Mechanistic Analysis

This pathway involves the reaction of salicylaldehydes with


-unsaturated nitroalkenes or enals. It operates via a domino Oxa-Michael – Aldol – Dehydration  sequence.

A bifunctional organocatalyst (e.g., chiral amine-thiourea or proline derivative) activates the nitroalkene via H-bonding (LUMO lowering) and the salicylaldehyde via enamine formation or base catalysis. The phenolic oxygen attacks the


-carbon of the nitroalkene (Michael addition), followed by an intramolecular Henry (nitro-aldol) reaction and subsequent dehydration to form the chromene core.

DOT Diagram: Organocatalytic Cascade

Organo_Mechanism Substrate Salicylaldehyde + Nitroalkene Act Catalyst Activation (H-bonding/Enamine) Substrate->Act Michael Oxa-Michael Addition Act->Michael Nu Attack Aldol Intramolecular Henry Reaction Michael->Aldol Ring Closure Elim Dehydration (-H2O) Aldol->Elim Prod 3-Nitro-2H-Chromene Elim->Prod

Caption: Bifunctional organocatalysis promoting the Oxa-Michael/Henry cascade sequence.

Self-Validating Experimental Protocol

Reagents: Salicylaldehyde (1.0 equiv),


-Nitrostyrene (1.0 equiv), DABCO (20 mol%) or Chiral Prolinol Silyl Ether (for asymmetric), Solvent (Toluene or DCM).

Step-by-Step Workflow:

  • Mixing: In a vial, combine salicylaldehyde (0.5 mmol) and nitrostyrene (0.5 mmol) in Toluene (2.0 mL).

  • Catalyst Initiation: Add DABCO (11 mg, 0.1 mmol).

    • Validation Check: The reaction is often homogeneous. If a chiral catalyst is used, ensure complete solubility to maximize enantioselectivity.

  • Incubation: Stir at Room Temperature (25°C) for 12–24 hours.

    • Checkpoint: Unlike metal catalysis, this reaction is slower. Do not heat aggressively, as this degrades enantioselectivity (if applicable) and promotes polymerization of the nitroalkene.

  • Work-up: Direct concentration of solvent under reduced pressure.

  • Purification: Flash column chromatography.

    • Note: 3-nitro-2H-chromenes are often bright yellow solids.

Pathway C: Cobalt(II)-Metalloradical Carbene Cyclization

Best for: Accessing 2H-chromenes from N-tosylhydrazones; novel radical mechanism; high functional group tolerance.[3]

Mechanistic Analysis

This modern approach utilizes Metalloradical Catalysis (MRC) . A Co(II)-porphyrin complex activates a salicyl N-tosylhydrazone to generate a Co(III)-carbene radical.[1][3] This radical species undergoes addition to a terminal alkyne.[1][4]

Uniquely, this pathway involves a 1,5-Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to the vinyl radical, generating an ortho-quinone methide (o-QM) intermediate.[1][4] This intermediate then undergoes a 6π-electrocyclic ring closure to yield the 2H-chromene.[3] This radical mechanism bypasses charged intermediates, allowing for unique chemoselectivity.

DOT Diagram: Metalloradical Cycle

Co_Mechanism Pre Salicyl N-Tosylhydrazone Carbene Co(III)-Carbene Radical Pre->Carbene + Co(II) - N2 Add Radical Addition to Alkyne Carbene->Add HAT 1,5-HAT (Phenol H-shift) Add->HAT oQM o-Quinone Methide HAT->oQM Prod 2H-Chromene oQM->Prod 6π-ERC

Caption: Co(II)-catalyzed metalloradical activation involving a key 1,5-Hydrogen Atom Transfer (HAT).

Self-Validating Experimental Protocol

Reagents: Salicyl N-tosylhydrazone (1.0 equiv), Terminal Alkyne (3.0 equiv), [Co(P1)] (Catalyst, 5 mol%), LiOtBu (Base, 1.1 equiv), Solvent (Benzene or Toluene).

Step-by-Step Workflow:

  • Diazo Generation (In-situ): In a glovebox or under N₂, combine hydrazone (0.2 mmol) and LiOtBu (0.22 mmol) in Toluene. Stir for 10 min to generate the diazo species (solution often turns deep red/orange).

  • Catalysis: Add the Co(II) metalloradical catalyst (5 mol%) and the alkyne (0.6 mmol).

  • Heating: Heat to 60–80°C for 8 hours.

    • Validation Check: Evolution of N₂ gas (bubbling) confirms carbene generation.

  • Work-up: Filter through a short pad of celite to remove cobalt salts.

  • Purification: Silica gel chromatography.

Comparative Performance Analysis

The following table summarizes the operational metrics for each pathway, derived from aggregated experimental data.

FeaturePathway A: FeCl₃ CatalysisPathway B: OrganocatalysisPathway C: Co(II) Metalloradical
Primary Mechanism Lewis Acid Activation / 6-endo-digAnionic Domino CascadeRadical Carbene / 1,5-HAT
Atom Economy High (Isomerization)Moderate (Loss of H₂O)Moderate (Loss of N₂, TsH)
Substrate Scope Propargyl Aryl EthersSalicylaldehydes + NitroalkenesN-Tosylhydrazones + Alkynes
Reaction Time Fast (2–4 h)Slow (12–24 h)Medium (8–12 h)
Sensitivity Moisture SensitivepH SensitiveOxygen Sensitive
Scalability High (Kg scale possible)Medium (Catalyst cost)Low (Dilute conditions)
Typical Yield 75–92%60–85%70–88%

References

  • Catalytic Synthesis of 2H-Chromenes. ACS Catalysis. [Link][2][4]

  • Metalloradical Approach to 2H-Chromenes. Journal of the American Chemical Society. [Link]

  • Synthesis of 2H-benzo[h]chromenes by Organocatalytic Mannich cyclization cascade reactions. Molecules. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements. The Journal of Organic Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Bromo-2H-chromene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile of 5-Bromo-2H-chromene-3-carboxylic Acid

Table 1: Hazard Identification and Classification

Hazard CategoryClassificationRationale
Skin IrritationCategory 2 (Assumed)Based on data from structurally similar compounds containing a brominated ring and a carboxylic acid functional group.[1]
Eye IrritationCategory 2 (Assumed)Based on data from structurally similar compounds.[1]
Acute ToxicityPotential HazardHalogenated organic compounds can be toxic upon inhalation and ingestion.[2]
Environmental HazardPotential HazardHalogenated organic compounds can have adverse effects on the environment and should not be released into sewer systems.[2][3]

Regulatory Framework: Adherence to EPA and OSHA Guidelines

The disposal of 5-Bromo-2H-chromene-3-carboxylic acid falls under the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for managing hazardous materials, which includes their proper disposal.

Your institution is classified as a hazardous waste generator, and it is crucial to understand your generator status (e.g., Very Small, Small, or Large Quantity Generator) as this determines the specific regulations you must follow regarding waste accumulation and disposal timelines.[4]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of 5-Bromo-2H-chromene-3-carboxylic acid.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.

  • Safety goggles: To protect against splashes.

  • Lab coat: To protect skin and clothing.

All handling of this waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure cost-effective and environmentally sound disposal.[3] 5-Bromo-2H-chromene-3-carboxylic acid waste must be segregated as Halogenated Organic Waste .[2][6]

dot

WasteSegregation cluster_waste_generation Waste Generation Point cluster_decision Segregation Decision cluster_waste_streams Designated Waste Streams Waste 5-Bromo-2H-chromene-3-carboxylic acid Waste Decision Is the waste halogenated? Waste->Decision Halogenated Halogenated Organic Waste (e.g., Chloroform, Dichloromethane) Decision->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (e.g., Acetone, Ethanol, Hexane) Decision->NonHalogenated No

Sources

A Senior Application Scientist's Guide to Handling 5-Bromo-2H-chromene-3-carboxylic acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Bromo-2H-chromene-3-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework grounded in established safety principles, drawing from data on structurally similar compounds to ensure a conservative and robust safety protocol. This document is designed for researchers, scientists, and drug development professionals who handle such specialized reagents.

Hazard Profile: An Evidence-Based Assessment

Structurally related compounds such as 6-Bromocoumarin-3-carboxylic acid and the parent 2H-Chromene-3-carboxylic acid are classified as causing significant skin and eye irritation.[1][2][3] Many halogenated carboxylic acids may also cause respiratory irritation, particularly when handled as a fine powder or dust.[4][5] The primary hazards associated with this class of chemicals are:

  • Dermal and Ocular Corrosivity: Solid corrosive chemicals and their dust can react with the moisture on the skin or in the eyes, leading to chemical burns and severe irritation.[6][7][8]

  • Respiratory Tract Irritation: Inhalation of fine dust particles can damage the respiratory tract.[8]

  • Toxicity: Brominated organic compounds can present significant health hazards, including toxicity and corrosivity.[9]

Given these factors, 5-Bromo-2H-chromene-3-carboxylic acid must be handled as a corrosive, irritant, and potentially toxic solid.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact.[10][11] The following table summarizes the required PPE based on the specific handling task.

Task ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Handling Solid Chemical Splash Goggles & Face ShieldDouble Nitrile or Neoprene GlovesChemical-Resistant Lab Coat & ApronCertified Chemical Fume Hood
Handling Dilute Solutions Chemical Splash GogglesNitrile GlovesChemical-Resistant Lab CoatWell-Ventilated Area (Fume Hood Preferred)
Cleaning Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl)Chemical-Resistant Coverall or ApronFume Hood or Respirator with appropriate cartridge
Eye and Face Protection: The First Line of Defense

Standard safety glasses are insufficient. The dust from corrosive solids presents a significant danger to the eyes.[7]

  • Minimum Requirement: Chemical splash goggles must be worn at all times when handling the compound in any form.[7]

  • Enhanced Protection: When weighing the solid or performing any transfer that could generate dust or splashes, a full-face shield must be worn in addition to splash goggles. A face shield alone does not provide adequate protection.[6][7]

Hand and Skin Protection: Preventing Dermal Exposure

The most common route of exposure to corrosive chemicals can be prevented with appropriate hand and body protection.[6]

  • Gloves: Chemical-resistant gloves are required. For incidental contact, such as handling a sealed container, double-gloving with nitrile gloves is a prudent measure.[7] For extended handling or direct manipulation, heavier gloves such as neoprene or butyl rubber are recommended.[7] Always inspect gloves for damage before use and wash hands thoroughly after removal.

  • Body Protection: A chemical-resistant lab coat is mandatory. To protect against spills during transfers, an acid-resistant apron should be worn over the lab coat.[7] Long pants and closed-toe shoes are required at all times in the laboratory.[7]

Respiratory Protection: Controlling Inhalation Hazards

Corrosive dusts and vapors pose a severe inhalation risk.[8]

  • Primary Engineering Control: All handling of solid 5-Bromo-2H-chromene-3-carboxylic acid that could generate dust (e.g., weighing, transferring, scraping) must be performed inside a properly functioning chemical fume hood.[8][11] The fume hood sash acts as both a physical barrier and a ventilation control.[11]

  • Secondary Respiratory Protection: In the rare event that a fume hood is not available or during a large spill cleanup, a respirator with a filter cartridge appropriate for organic vapors and acid gases may be necessary.[6]

Operational Plan: A Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure an eyewash station and emergency shower are accessible and unobstructed.[7] Prepare all necessary equipment (spatulas, weigh paper, glassware) and place it inside the chemical fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above before approaching the chemical storage area.

  • Transport: When moving the chemical container, use a secondary container or a protective bottle carrier.[7] Never store corrosive chemicals above eye level.[7]

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • To minimize dust, do not pour the solid directly. Use a spatula to carefully transfer the material.

    • If adding the solid to a solvent, add the solid slowly to the liquid to avoid splashing.

  • Post-Handling: Tightly seal the container immediately after use. Decontaminate the spatula and any surfaces within the fume hood. Remove PPE carefully, avoiding contact with any contaminated surfaces. Wash hands and forearms thoroughly.

Disposal Plan: Responsible Waste Management

Improper disposal of brominated organic compounds can cause significant environmental harm.[9] All waste generated from handling 5-Bromo-2H-chromene-3-carboxylic acid is considered hazardous.

  • Waste Segregation is Critical: All waste containing this compound must be collected in a dedicated container labeled "Halogenated Organic Waste."[9][12] Do not mix this waste with non-halogenated organic waste.[9]

  • Solid Waste: Contaminated disposables such as gloves, weigh paper, and paper towels must be collected in a separate, clearly labeled solid hazardous waste container.[9]

  • Aqueous Waste: Any aqueous solutions containing the compound must be treated as hazardous and collected in the halogenated waste container.[9]

  • Neutralization: For small residual amounts, neutralization with a reducing agent like sodium thiosulfate can be considered, but the resulting solution must still be disposed of as hazardous waste according to institutional guidelines.[13]

Visualization: PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with 5-Bromo-2H-chromene-3-carboxylic acid.

PPE_Workflow PPE Selection Workflow for 5-Bromo-2H-chromene-3-carboxylic acid start Start: Identify Task is_solid Handling Solid Compound? start->is_solid is_weighing Weighing or Transferring? is_solid->is_weighing Yes ppe_medium Required PPE: - Goggles - Nitrile Gloves - Lab Coat is_solid->ppe_medium No (e.g., handling solution) in_hood Working in Fume Hood? is_weighing->in_hood Yes ppe_high Required PPE: - Goggles & Face Shield - Double/Neoprene Gloves - Lab Coat & Apron - Fume Hood in_hood->ppe_high Yes stop_work STOP WORK Consult EHS Fume Hood is Mandatory in_hood->stop_work No

Caption: Decision tree for selecting PPE based on the specific laboratory task.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19). Vertex AI Search.
  • 8.9 Corrosives - Environment, Health and Safety - Cornell University. (n.d.). Cornell University EHS.
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.). Benchchem.
  • Working safely with corrosive substances. (2022, August 17). Seton UK.
  • Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. (2021, February 24). EnviroServe.
  • Safety Precautions for Corrosive Substances. (2022, August 25). WorkSafe.
  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). US EPA.
  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
  • SAFETY DATA SHEET - 2H-Chromene-3-carboxylic acid. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - 3-Bromothiophene-2-carboxylic acid. (2025, September 24). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - (R)-6-FLUOROCHROMAN-2-CARBOXYLIC ACID. (n.d.). Apollo Scientific.
  • Bromine water - disposal. (2008, October 20). #1 Science Forum For Lab Technicians.
  • SAFETY DATA SHEET - 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - 6-Bromocoumarin-3-carboxylic Acid. (2025, March 14). TCI Chemicals.
  • Standard Operating Procedure for Bromine. (n.d.). Kansas State University.
  • SAFETY DATA SHEET - 6-Bromocoumarin-3-carboxylic acid. (2025, December 24). Thermo Fisher Scientific.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2H-chromene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2H-chromene-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.